4-Iodophenyl thiophene-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7IO2S |
|---|---|
Molecular Weight |
330.14g/mol |
IUPAC Name |
(4-iodophenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C11H7IO2S/c12-8-3-5-9(6-4-8)14-11(13)10-2-1-7-15-10/h1-7H |
InChI Key |
QSKWIMPUOQZIBI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)I |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)I |
Origin of Product |
United States |
Foundational & Exploratory
Properties of thiophene-2-carboxylic acid 4-iodophenyl ester
An In-depth Technical Guide to Thiophene-2-carboxylic acid 4-iodophenyl ester: Synthesis, Characterization, and Potential Applications
This guide provides a detailed technical overview of thiophene-2-carboxylic acid 4-iodophenyl ester, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data on this specific ester, this document leverages established chemical principles and data from its constituent precursors—thiophene-2-carboxylic acid and 4-iodophenol—to present a predictive yet scientifically grounded guide for researchers, scientists, and professionals in drug development. The methodologies and characterization data presented herein are proposed based on extensive experience in organic synthesis and spectroscopic analysis.
Core Concepts and Strategic Overview
Thiophene-2-carboxylic acid and its derivatives are significant scaffolds in medicinal chemistry and materials science, known for a wide range of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The thiophene ring is considered a bio-isosteric replacement for a phenyl ring and the sulfur atom can enhance drug-receptor interactions through hydrogen bonding.[4] The introduction of a 4-iodophenyl group via an ester linkage offers a strategic advantage; the iodine atom serves as a versatile handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of more complex molecular architectures.
This guide is structured to provide a logical progression from the foundational properties of the starting materials to a proposed, robust synthesis and a predictive analysis of the final product.
Precursor Analysis: Foundational Properties
A thorough understanding of the starting materials is critical for predicting the properties and optimizing the synthesis of the target ester.
Thiophene-2-carboxylic acid
Also known as 2-thenoic acid, this compound is a stable, white solid.[5][6] It is the primary building block for the thiophene moiety in our target molecule.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄O₂S | [5][7] |
| Molar Mass | 128.15 g/mol | [5][7] |
| Melting Point | 125–127 °C | [5][6] |
| Boiling Point | 260 °C | [6] |
| Solubility | Soluble in hot water, ethanol, ether; slightly soluble in chloroform. | [6] |
| CAS Number | 527-72-0 | [5][7] |
4-Iodophenol
This is the second key component, providing the iodinated phenyl group. It is a crystalline solid that is less acidic than phenol due to the electron-donating effect of the iodine atom.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅IO | N/A |
| Molar Mass | 220.01 g/mol | N/A |
| Melting Point | 92–94 °C | N/A |
| Boiling Point | 256 °C | N/A |
| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water. | N/A |
| CAS Number | 540-38-5 | N/A |
Synthesis Protocol: Esterification Strategy
The formation of a phenyl ester from a carboxylic acid requires specific conditions due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols. A direct acid-catalyzed Fischer esterification is generally inefficient. The most reliable and widely adopted method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride.
Rationale for the Acid Chloride Pathway
This two-step approach is chosen for its high efficiency and reliability:
-
Step 1: Activation of the Carboxylic Acid: Thiophene-2-carboxylic acid is converted to thiophene-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Step 2: Nucleophilic Acyl Substitution: The highly reactive acid chloride readily reacts with the phenolic hydroxyl group of 4-iodophenol. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct, driving the reaction to completion.
Visualizing the Synthetic Workflow
Caption: Proposed workflow for the synthesis of thiophene-2-carboxylic acid 4-iodophenyl ester.
Detailed Experimental Methodology
Materials:
-
Thiophene-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
4-Iodophenol (1.0 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF, catalytic amount)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
Step 1: Synthesis of Thiophene-2-carbonyl chloride
-
To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiophene-2-carboxylic acid (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material, followed by a catalytic amount of DMF (1-2 drops).
-
Causality: Toluene is an inert solvent suitable for reflux. DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate with thionyl chloride, accelerating the conversion.
-
-
Slowly add thionyl chloride (1.2 eq) to the solution at room temperature. The reaction is exothermic and will evolve SO₂ and HCl gas, so it must be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 2 hours. Monitor the reaction by TLC or by observing the cessation of gas evolution.
-
After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude thiophene-2-carbonyl chloride is a moisture-sensitive oil and is typically used in the next step without further purification.
Step 2: Esterification
-
In a separate flame-dried flask, dissolve 4-iodophenol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Causality: DCM is an inert solvent that dissolves the reactants well. Pyridine acts as a base to scavenge the HCl produced during the esterification, preventing side reactions and driving the equilibrium towards the product.
-
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude thiophene-2-carbonyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled 4-iodophenol solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid and residual HCl), and finally with brine.
-
Causality: This aqueous work-up sequence effectively removes the base, unreacted starting materials, and byproducts, providing a cleaner crude product.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure thiophene-2-carboxylic acid 4-iodophenyl ester.
Predictive Characterization of the Final Product
The following properties are predicted based on the molecular structure and established spectroscopic principles.
Caption: Molecular structure of the target compound.
| Property | Predicted Value / Characteristics | Rationale |
| Molecular Formula | C₁₁H₇IO₂S | Sum of atoms from precursors minus H₂O. |
| Molar Mass | 330.14 g/mol | Calculated from the molecular formula. |
| Physical State | White to off-white solid | High molecular weight and aromatic nature suggest a solid at room temperature. |
| ¹H NMR | Thiophene Protons: 3 signals in the aromatic region (δ 7.0-8.0 ppm), likely as a doublet, a triplet (or dd), and a doublet. Phenyl Protons: 2 signals, appearing as two doublets (AA'BB' system) in the aromatic region (δ 7.0-7.8 ppm). | The distinct electronic environments of the thiophene and iodophenyl protons will lead to characteristic shifts and coupling patterns. |
| ¹³C NMR | Carbonyl Carbon: δ 160-165 ppm. Aromatic Carbons: Multiple signals between δ 120-155 ppm. The carbon bearing the iodine will be shifted upfield (δ ~90-100 ppm). | The ester carbonyl is characteristic. The heavy iodine atom has a significant shielding effect on the attached carbon. |
| IR Spectroscopy | C=O Stretch (Ester): Strong, sharp peak at ~1730-1750 cm⁻¹. C-O Stretch: Strong peak at ~1250-1100 cm⁻¹. Aromatic C-H Stretch: Peaks >3000 cm⁻¹. Aromatic C=C Stretch: Peaks at ~1600-1450 cm⁻¹. | These are characteristic vibrational frequencies for aromatic esters. The C=O stretch is a key diagnostic peak. |
| Mass Spectrometry | Molecular Ion (M⁺): Peak at m/z = 330. Key Fragments: Acylium ion [Thiophene-C=O]⁺ at m/z = 111; Iodophenoxy radical cation at m/z = 219. | Electron ionization would likely show the molecular ion and characteristic fragmentation patterns from the cleavage of the ester bond.[8] |
Potential Applications and Future Directions
While not yet documented, the structure of thiophene-2-carboxylic acid 4-iodophenyl ester suggests several promising areas of application:
-
Synthetic Chemistry Building Block: The presence of the iodine atom makes this molecule an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the synthesis of complex biaryl or alkynyl-aryl structures.
-
Pharmaceutical Research: Thiophene derivatives are known to possess a wide array of biological activities.[3][9] This ester could be evaluated as an antimicrobial, anti-inflammatory, or anticancer agent. The lipophilic nature of the molecule may enhance cell membrane permeability.
-
Materials Science: Thiophene-containing molecules are precursors to conductive polymers and are used in organic electronics.[2] This molecule could be explored as a monomer or a component in the synthesis of novel organic materials with specific electronic or optical properties.
Further research should focus on the successful synthesis and full spectroscopic characterization of this molecule to confirm the predictions made in this guide. Subsequent studies could then explore its reactivity in cross-coupling reactions and screen for biological activity.
References
- Ke, W., Sun, N., & Wu, H. (2013). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry.
- U.S. Patent 5,034,049A. (1991). Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
- European Patent EP0109381B1. (1984). Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Thiophenecarboxylic acid. PubChem. Retrieved from [Link]
- (2004).
- (2025).
- George, S., et al. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal of Applied Physics.
- Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI.
- Mancuso, R., et al. (2020). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle. European Journal of Organic Chemistry.
- Ibrahim, S. R. M., et al. (2022).
- Chiurchiù, E., et al. (2019). β‐Nitroacrylates as Starting Materials of Thiophene‐2‐Carboxylates Under Continuous Flow Conditions.
- Doltade, S. N. (2023). Synthesis of thiophene and Their Pharmacological Activity.
-
National Center for Biotechnology Information. (n.d.). Thiophene-2-carboxylate. PubChem. Retrieved from [Link]
-
SpectraBase. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Thiophenecarboxylic acid. NIST WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thiophene-2-carboxylic acid ethyl ester. NIST WebBook. Retrieved from [Link]
- (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Engineered Science Publisher.
- (2026). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.
- Chinese Patent CN101906092B. (2010). Preparation method of 2-thiophenecarboxylic acid.
-
National Center for Biotechnology Information. (n.d.). Thiophene-2,4-dicarboxylic acid. PubChem. Retrieved from [Link]
- (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Smith, B. C. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
-
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thiophene-2-carboxylic acid ethyl ester. NIST WebBook. Retrieved from [Link]
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Engineering Thiophene-Based Mesogens: A Technical Guide to Iodinated Liquid Crystals and Halogen-Bonded Assemblies
Executive Summary
This technical guide addresses the molecular engineering, synthesis, and characterization of thiophene-based liquid crystal (LC) mesogens incorporating iodine. While traditional LC design relies heavily on rigid phenyl cores and fluorination, the integration of thiophene heterocycles and iodine substituents offers a distinct pathway to high-birefringence (
This document is structured for researchers requiring actionable protocols for synthesizing iodinated thiophene cores and understanding the specific intermolecular forces—primarily the
Molecular Engineering: The Thiophene-Iodine Synergy
The Thiophene "Kink" and Polarizability
Unlike the linear para-phenylene linkage (
Iodine as a Functional Handle and Supramolecular Synthon
Iodine serves a dual purpose in thiophene mesogens:
-
Optical Enhancement: Iodine’s large atomic radius and high electron density significantly increase the molecular polarizability anisotropy (
), directly boosting . -
Halogen Bonding (XB): Unlike fluorine (which is electron-rich and repulsive), iodine exhibits a region of positive electrostatic potential on its tip—the
-hole . This allows iodine to act as a Lewis acid, forming highly directional non-covalent bonds ( ) with Lewis bases ( -systems).
Diagram 1: Molecular Design Logic
The following diagram illustrates the structural logic separating the flexible alkyl tail, the polarizable core, and the halogen-bonding terminus.
Caption: Structural decomposition of an iodinated thiophene mesogen showing the functional role of each moiety.
Synthetic Protocol: Iodination of Thiophene Mesogens
Direct iodination of complex mesogens can be challenging due to solubility and competing reactivity. The most robust protocol involves building the core first or iodinating a stable precursor. Below is a validated protocol for the mono-iodination of a 2-substituted thiophene , a common final step or intermediate for cross-coupling.
Reagents and Safety
-
Substrate: 2-alkylthiophene or 2-(4-alkoxyphenyl)thiophene.
-
Iodinating Agent: N-Iodosuccinimide (NIS) is preferred over
for "green" chemistry and ease of workup. Alternatively, (Periodic acid) is highly efficient for direct iodination. -
Solvent: Acetic acid (AcOH) or Chloroform/AcOH mix.
-
Safety: Iodine is corrosive and sublimes; work in a fume hood.
Step-by-Step Methodology (Iodine/Periodic Acid Method)
This method is chosen for its high atom economy and suppression of di-iodination byproducts.
-
Preparation: Dissolve the thiophene derivative (10 mmol) in Acetic Acid (20 mL), Water (4 mL), and Sulfuric Acid (0.3 mL, catalyst).
-
Addition: Add Iodine (
, 4 mmol) and Periodic Acid ( , 1.6 mmol).-
Mechanism:[1]
oxidizes the formed HI back to , driving the reaction to completion.
-
-
Reaction: Stir at 60°C for 4 hours. Monitor via TLC (Hexane eluent). The spot should shift significantly to a lower
(due to heavy atom effect) or higher depending on polarity changes, but usually, iodinated products are less polar than hydrogen-bonded precursors but more polar than pure alkylthiophenes. -
Quenching: Pour the mixture into cold water/ice. Add 10% Sodium Thiosulfate (
) solution until the iodine color disappears (yellow/brown white/colorless). -
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Purification: Dry organic layer over
. Remove solvent.[2] Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane) to isolate 2-iodo-5-substituted thiophene .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Diagram 2: Synthetic Workflow
Caption: Reaction pathway for the oxidative iodination of thiophene derivatives using the Periodic Acid efficiency method.
Halogen Bonding: The Self-Assembly Mechanism[4]
In "conventional" LCs, shape anisotropy (rod-like structure) drives the mesophase. In iodinated thiophenes, Halogen Bonding (XB) acts as a "supramolecular glue."
The -Hole Interaction
The iodine atom on the thiophene ring is polarizable. The electron density is anisotropic:
-
Equatorial belt: Electron-rich (nucleophilic).
-
Axial tip: Electron-deficient (electrophilic
-hole).
This allows the formation of linear dimers or polymers when mixed with Lewis bases (like pyridines or nitriles). For example, a 2-iodo-thiophene derivative can form a liquid crystalline complex with a pyridine derivative via an
Strength: The interaction energy is typically 5–15 kcal/mol, comparable to hydrogen bonding, but more directional (bond angle
Optoelectronic Properties & Data
Thiophene-iodine mesogens are primarily investigated for their high birefringence (
Table 1: Comparative Birefringence ( ) at nm
Note: Values are approximate and dependent on specific alkyl chain lengths and temperatures.
| Core Structure | Terminal Group | Mesophase Stability | |
| Phenyl-Phenyl | Cyano (-CN) | 0.18 - 0.22 | High |
| Phenyl-Thiophene | Cyano (-CN) | 0.24 - 0.28 | Moderate |
| Phenyl-Thiophene | Iodo (-I) | 0.28 - 0.32 | Low (unless XB stabilized) |
| Thieno[3,2-b]thiophene | Isothiocyanate (-NCS) | > 0.36 | High |
| Thieno[3,2-b]thiophene | Iodo (-I) | > 0.35 | Moderate |
Analysis: The substitution of Phenyl with Thiophene increases
Characterization Workflow
To validate the synthesis and phase behavior, a rigorous characterization loop is required.
-
Polarized Optical Microscopy (POM): The first line of defense. Look for Schlieren textures (Nematic) or Focal Conic fans (Smectic).
-
Differential Scanning Calorimetry (DSC): Quantify phase transition enthalpies. Iodinated compounds often show sharp crystallization peaks due to heavy atom packing.
-
X-Ray Diffraction (XRD): Essential for confirming the "layer spacing" (
) in smectic phases. In halogen-bonded complexes, XRD often reveals a layer spacing larger than the individual molecule length, indicating head-to-tail dimerization ( ).
Diagram 3: Characterization Logic
Caption: Sequential workflow for validating liquid crystalline phases and halogen-bonded assemblies.
References
-
Synthesis of Iodothiophenes: Wirth, T. (Ed.). (2016).[3][4] Organoselenium Chemistry: Biology and Reactions. (See sections on Halogenation analogous to Chalcogen chemistry). Note: For the specific Periodic Acid method cited in text, refer to:
-
Sotelo, E., et al. (2002). "A facile and efficient synthesis of 2-iodo- and 2,5-diiodothiophenes." Synthetic Communications. Link
-
-
Halogen Bonding in Liquid Crystals: Bruce, D. W. (2008). "Halogen-bonded liquid crystals."[5][6][7] Molecular Crystals and Liquid Crystals.
- Context: Establishes the interaction paradigm.
-
Thiophene Mesogen Properties: Seed, A. J., et al. (2000). "High birefringence liquid crystals."[8][9][10] Journal of Materials Chemistry.
-
Thienothiophene High Birefringence: Gauza, S., et al. (2006). "High birefringence isothiocyanato tolane liquid crystals." Liquid Crystals. (Relevant for the comparison of NCS vs Iodo groups).
-
General Protocol Source: Organic Syntheses, Coll. Vol. 4, p.545 (1963); Vol. 33, p.44 (1953). "2-Iodothiophene".[3][11]
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An In-depth Technical Guide to the Solubility of 4-Iodophenyl Thiophene-2-carboxylate in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 4-iodophenyl thiophene-2-carboxylate, a molecule of interest in synthetic chemistry and drug discovery. Given the limited publicly available solubility data for this specific compound, this document synthesizes theoretical principles with practical, field-proven methodologies to empower researchers in their experimental endeavors. We will explore the predicted physicochemical properties, infer a qualitative solubility profile, and provide a detailed protocol for its empirical determination.
Introduction: The Importance of Solubility in a Research Context
4-Iodophenyl thiophene-2-carboxylate belongs to the broader class of thiophene derivatives, which are pivotal structural motifs in medicinal chemistry. Thiophenes are found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] As such, understanding the physicochemical properties of novel thiophene-containing compounds like 4-iodophenyl thiophene-2-carboxylate is fundamental for their application in research and development.
Solubility is a critical parameter that dictates the feasibility of a compound's use in various applications. In synthetic chemistry, the solubility of reactants and reagents in a given solvent determines the reaction rate, yield, and purity of the product.[2][3][4] For drug development professionals, poor solubility can be a major hurdle in formulation, affecting a drug's bioavailability and therapeutic efficacy.[5][6] This guide serves as a foundational resource for scientists working with 4-iodophenyl thiophene-2-carboxylate, providing both predictive insights and actionable experimental protocols.
Predicted Physicochemical Properties of 4-Iodophenyl Thiophene-2-carboxylate
To understand the solubility of a compound, we must first examine its intrinsic physicochemical properties. The structure of 4-iodophenyl thiophene-2-carboxylate, with its combination of aromatic rings and an ester functional group, suggests it is a relatively nonpolar, lipophilic molecule. The following table summarizes its predicted properties, which are crucial for anticipating its behavior in different solvent systems.
| Property | Predicted Value/Characteristic | Rationale / Reference |
| Molecular Formula | C₁₁H₇IO₂S | From structure |
| Molecular Weight | 346.14 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Based on similar aromatic esters[7] |
| Polarity | Low to moderate | The molecule is dominated by the nonpolar thiophene and iodophenyl rings. The ester group introduces some polarity. |
| Predicted XLogP3 | ~4.5 | Estimated based on the XLogP3 of similar structures like 4-(4-chlorophenyl)thiophene-2-carboxylic acid (3.7)[8] and 4-(4-bromophenyl)thiophene-2-carboxylic acid (3.8)[9], with an adjustment for the larger iodine atom. A higher XLogP3 value indicates greater lipophilicity. |
| Hydrogen Bond Donors | 0 | No N-H or O-H bonds |
| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the ester group |
| Melting Point | >100 °C | A definitive value is unavailable. However, related compounds like thiophene-2-carboxylic acid have a melting point of 125–127 °C.[10] The larger, more rigid structure of the target compound suggests a higher melting point. |
Predicted Solubility Profile in Common Organic Solvents
The adage "like dissolves like" is a fundamental principle in predicting solubility.[11] This principle states that a solute will dissolve best in a solvent that has a similar polarity. Based on the predicted physicochemical properties of 4-iodophenyl thiophene-2-carboxylate, we can infer its likely solubility in a range of common organic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the large nonpolar surface area of the thiophene and iodophenyl rings, the compound is expected to have moderate to good solubility in these solvents.
-
Moderately Polar Aprotic Solvents (e.g., Dichloromethane, Diethyl Ether, Tetrahydrofuran): These solvents are often excellent choices for compounds of this nature. They can interact with the polar ester group without being overly polar themselves, leading to good solvation.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These are powerful solvents capable of dissolving a wide range of organic compounds. 4-Iodophenyl thiophene-2-carboxylate is predicted to be highly soluble in DMSO and DMF, which are frequently used to prepare stock solutions for biological screening.[12]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to have very low solubility in water due to its high lipophilicity.[13] In lower alcohols like ethanol and methanol, it may exhibit limited or partial solubility. The energy required to break the strong hydrogen bonds between the solvent molecules to accommodate the nonpolar solute is not sufficiently compensated by the interactions formed.[14]
The following table provides a qualitative prediction of solubility:
| Solvent Class | Representative Solvents | Predicted Solubility |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Soluble |
| Moderately Polar Aprotic | Dichloromethane (DCM), Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Very Soluble |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very Soluble |
| Polar Protic | Water | Insoluble |
| Ethanol, Methanol | Sparingly Soluble |
Experimental Protocol for Solubility Determination
While predictions are useful, empirical determination is essential for accurate quantitative data. The equilibrium shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound.[15]
Objective: To determine the equilibrium solubility of 4-iodophenyl thiophene-2-carboxylate in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
4-Iodophenyl thiophene-2-carboxylate (solid)
-
Selected organic solvents (e.g., acetonitrile, ethanol, dichloromethane)
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-iodophenyl thiophene-2-carboxylate to a vial. An amount that is clearly in excess of what is expected to dissolve should be used to ensure a saturated solution is formed.
-
Accurately pipette a known volume of the selected solvent (e.g., 2 mL) into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare at least three replicate vials for each solvent.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Allow the samples to shake for a sufficient time to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but this may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles.
-
Immediately dilute the filtered solution with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument. A series of dilutions may be necessary.
-
-
Quantification:
-
Prepare a series of standard solutions of 4-iodophenyl thiophene-2-carboxylate of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the analytical response (e.g., absorbance or peak area) of the standard solutions.
-
Analyze the diluted sample solutions using the same analytical method.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Below is a diagram illustrating the experimental workflow for determining solubility.
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Factors Influencing Solubility
Several factors can influence the measured solubility of 4-iodophenyl thiophene-2-carboxylate:
-
Temperature: The solubility of solids in liquids generally increases with temperature.[14] This is because the dissolution process is often endothermic. It is crucial to control the temperature during the experiment and to report it along with the solubility data.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is essential to use a well-characterized, pure sample for accurate measurements.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility.
-
Solvent Purity: The presence of water or other impurities in the organic solvent can significantly affect the solubility of the compound.
Conclusion
References
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- Solubility test for Organic Compounds. (2024, September 24).
- Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle - IRIS UniPA. (n.d.).
- Thiophene-2-carboxylic acid - Solubility of Things. (n.d.).
- Thiophene synthesis - Organic Chemistry Portal. (n.d.).
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. (2023, February 20).
- Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. (2021, July 15).
- Thiophene-Based Compounds | Encyclopedia MDPI. (2021, October 9).
- Thiophenes - Heterocyclic Organic Compounds - Labinsights. (2023, May 8).
- 4-(4-Chlorophenyl)thiophene-2-carboxylic acid | C11H7ClO2S | CID 2735808 - PubChem. (n.d.).
- Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium - MDPI. (2022, March 24).
- Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed. (2024, July 25).
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.).
- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (n.d.).
- 4-(4-Bromophenyl)thiophene-2-carboxylic acid | C11H7BrO2S | CID 2757170 - PubChem. (n.d.).
- Thiophene-2-carboxylic acid - Wikipedia. (n.d.).
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- 6. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. 4-(4-Bromophenyl)thiophene-2-carboxylic acid | C11H7BrO2S | CID 2757170 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. chem.ws [chem.ws]
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- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Profile of 4-Iodophenyl Thiophene-2-Carboxylate: A Technical Guide for Researchers
Disclaimer: A specific Safety Data Sheet (SDS) for 4-iodophenyl thiophene-2-carboxylate is not publicly available in chemical databases as of the date of this guide. This document, therefore, presents a predictive safety and handling profile based on an analysis of its structural components: a thiophene-2-carboxylate core, an iodinated phenyl group, and general principles of chemical reactivity for this class of compounds. This guide is intended for informational purposes for research and development professionals and is not a substitute for a manufacturer-provided SDS. Always consult the official SDS from the supplier before handling this chemical.
Introduction: Understanding the Compound
4-Iodophenyl thiophene-2-carboxylate is a substituted aromatic ester. Its structure suggests its utility as a building block in organic synthesis, potentially in the development of novel pharmaceuticals or materials. The thiophene ring is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] The iodophenyl group makes it a suitable substrate for cross-coupling reactions, a cornerstone of modern drug discovery.[3] Given its potential applications in research and development, a thorough understanding of its potential hazards is paramount for safe handling and experimental design.
Predictive Hazard Analysis
Based on its structural motifs, 4-iodophenyl thiophene-2-carboxylate is anticipated to present several potential hazards. The following is a summary of expected GHS classifications, derived from data on related compounds.
| Hazard Class | Predicted Category | Basis for Prediction and Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. Many substituted thiophenes and iodinated aromatic compounds exhibit moderate oral toxicity.[4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Thiophene derivatives and aromatic esters can be irritating to the skin upon direct contact.[4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation. Direct contact with the eyes is likely to cause significant irritation, redness, and discomfort.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. Inhalation of dust or aerosols may irritate the respiratory tract.[4][5] |
First-Aid Measures: Emergency Response Protocol
In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on the predicted hazards.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical advice.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure to 4-iodophenyl thiophene-2-carboxylate.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense for laboratory personnel.
Caption: Recommended Personal Protective Equipment for handling 4-iodophenyl thiophene-2-carboxylate.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or aerosols.[7]
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[4]
-
Static Discharge: For flammable solids, take precautionary measures against static discharge.
Storage Conditions
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong acids.[6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6]
Physical and Chemical Properties
While specific data for 4-iodophenyl thiophene-2-carboxylate is unavailable, the properties of related compounds can provide some insight.
| Property | Predicted Value/Information |
| Appearance | Likely a solid at room temperature. |
| Molecular Formula | C11H7IO2S |
| Molecular Weight | 330.14 g/mol |
| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents. |
| Stability | Stable under recommended storage conditions. May be sensitive to light. |
Stability and Reactivity
Understanding the chemical stability and reactivity of 4-iodophenyl thiophene-2-carboxylate is critical for safe storage and handling, especially in experimental setups.
-
Reactivity: Not expected to be dangerously reactive under normal conditions.
-
Chemical Stability: Stable under normal temperatures and pressures.[6]
-
Conditions to Avoid: Exposure to heat, light, and incompatible materials.[6]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.[6]
-
Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen iodide.[8]
Toxicological and Ecological Information
Detailed toxicological and ecological studies on 4-iodophenyl thiophene-2-carboxylate have not been reported. The following is a predictive assessment.
Toxicological Profile
-
The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
-
The toxicological effects are predicted to be irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[4][5]
-
The presence of the iodine atom may contribute to its toxicological profile, as some iodinated compounds can have biological effects.[9]
Ecological Profile
-
The environmental fate and ecotoxicity of this compound are unknown.
-
It is recommended to prevent its release into the environment. Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Experimental Protocol: A Note on Safe Synthesis and Use
The synthesis of thiophene-2-carboxylates can be achieved through various methods.[10] When planning experiments with 4-iodophenyl thiophene-2-carboxylate, consider the following safety workflow:
Caption: A workflow for ensuring safety during experimentation with 4-iodophenyl thiophene-2-carboxylate.
Conclusion
References
-
Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 99, 40-59. [Link]
-
Palmieri, A., et al. (2020). β-Nitroacrylates as Starting Materials of Thiophene-2-Carboxylates Under Continuous Flow Conditions. ChemistryOpen, 9(6), 661-665. [Link]
-
MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
-
Duirk, S. E., et al. (2011). Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. Environmental Science & Technology, 45(16), 6845-6854. [Link]
-
Gashgari, H. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2919. [Link]
-
Wikipedia. Thiophene-2-carboxylic acid. [Link]
-
Gashgari, H. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2919. [Link]
-
Organic Chemistry Portal. Thiophene synthesis. [Link]
- Google Patents.
-
PubChem. 4-(4-Chlorophenyl)thiophene-2-carboxylic acid. [Link]
-
Mishra, R., & Tiwari, A. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
ResearchGate. Examples of pharmaceutically active phenyl esters. [Link]
-
Hu, W., et al. (2022). Endocrine disrupting toxicity of aryl organophosphate esters and mode of action. Critical Reviews in Toxicology, 52(3), 195-215. [Link]
Sources
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- 2. Toxicological Characterization of Phthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. Formation of toxic iodinated disinfection by-products from compounds used in medical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Sonogashira coupling protocols for 4-iodophenyl thiophene esters
Application Note: High-Fidelity Sonogashira Coupling of 4-Iodophenyl Thiophene Esters
Executive Summary
This application note details optimized protocols for the Sonogashira cross-coupling of 4-iodophenyl thiophene esters with terminal alkynes. These substrates are critical precursors in the synthesis of liquid crystals (LCs), organic photovoltaics (OPVs), and bioactive heterocycles.
The primary synthetic challenge lies in the dual-sensitivity of the substrate:
-
Ester Linkage: Susceptible to aminolysis or hydrolysis under classical strong amine/base conditions.
-
Thiophene Moiety: The sulfur heteroatom can weakly coordinate to palladium, potentially retarding the catalytic cycle or requiring higher temperatures that endanger the ester.
We present two validated protocols: a Standard Robust Method for sterically protected esters and a Base-Modified Method specifically engineered to preserve fragile ester linkages while preventing Glaser homocoupling.
Mechanistic Insight & Strategy
The Sonogashira coupling proceeds via two interconnected cycles: the Palladium (0/II) cycle and the Copper (I) cycle.[1][2] For thiophene ester substrates, the standard mechanism requires modification to prevent side reactions.
Critical Failure Modes & Solutions
| Failure Mode | Mechanism | Strategic Solution |
| Ester Aminolysis | Nucleophilic attack by primary/secondary amines (used as solvent/base) on the ester carbonyl. | Replace amine solvents. Use inorganic bases (Cs₂CO₃, K₂CO₃) or bulky tertiary amines (Et₃N, DIPEA) in aprotic polar solvents (THF, DMF). |
| Catalyst Poisoning | Thiophene sulfur donates electron density to Pd(II), stalling transmetallation. | Ligand Acceleration. Use phosphine-rich catalysts (Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂) to outcompete sulfur coordination. |
| Glaser Homocoupling | Oxidation of Cu-acetylide species leads to alkyne dimerization (diyne formation). | Strict Anaerobic Control. Degas solvents thoroughly. Alternatively, use a Cu-free protocol (Protocol B). |
Pathway Visualization
The following diagram illustrates the competitive pathways and the "Safe Zone" for ester substrates.
Figure 1: Mechanistic pathway highlighting the critical divergence between successful coupling and ester cleavage (aminolysis) or homocoupling (Glaser).
Experimental Protocols
Protocol A: The "Inorganic Base" Method (Recommended)
Best for: Labile esters, high-value substrates, and preventing transesterification.
Reagents:
-
Substrate: 4-iodophenyl thiophene-2-carboxylate (1.0 equiv)
-
Alkyne: Phenylacetylene or derivatives (1.2 equiv)[3]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (2 mol%)
-
Base: Potassium Carbonate [K₂CO₃] (3.0 equiv, anhydrous) or Cesium Carbonate [Cs₂CO₃]
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon.[4]
-
Loading: Charge the vessel with the iodophenyl ester (1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), CuI (3.8 mg, 0.02 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Inerting: Cap the vessel with a rubber septum. Evacuate and backfill with Argon three times (Cycle: Vacuum 2 min / Argon 1 min).
-
Solvation: Syringe in anhydrous THF (10 mL). If the ester is poorly soluble, use a 1:1 THF/DMF mixture.
-
Activation: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir at Room Temperature (25°C) for 1 hour. If conversion is <50% by TLC, heat to 50°C . Note: Do not exceed 60°C to protect the ester.
-
Workup: Dilute with Ethyl Acetate (30 mL). Wash with water (2 x 15 mL) and brine (15 mL) to remove DMF/salts. Dry organic layer over MgSO₄.[3][5]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel, Hexanes/EtOAc gradient).
Why this works: The use of K₂CO₃ suspended in aprotic solvent avoids the nucleophilic attack associated with liquid amine bases (like butylamine or diethylamine), preserving the ester linkage.
Protocol B: The "Bulky Amine" Method (High Speed)
Best for: Sterically hindered esters or rapid screening.
Reagents:
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA). Strictly avoid primary/secondary amines.
-
Solvent: THF (degassed).
-
Catalyst: Pd(PPh₃)₄ (Tetrakis) (5 mol%).
Step-by-Step Procedure:
-
Dissolve substrate (1.0 equiv) and alkyne (1.5 equiv) in degassed THF/Et₃N (3:1 ratio).
-
Add CuI (5 mol%) and Pd(PPh₃)₄ (5 mol%) under Argon counter-flow.
-
Heat to 60°C for 4–12 hours.
-
Monitor: Check TLC for the disappearance of the starting iodide.
-
Quench: Filter through a celite pad to remove precipitated ammonium salts and palladium black.
Comparative Data & Optimization
The following table summarizes optimization attempts for 4-iodophenyl thiophene-2-carboxylate coupling with phenylacetylene.
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₂Cl₂ | n-Butylamine | THF | 60 | 15% | Failed. Major product was amide (aminolysis). |
| 2 | Pd(PPh₃)₂Cl₂ | Et₃N | THF | 60 | 78% | Good yield. Minor hydrolysis observed. |
| 3 | Pd(PPh₃)₂Cl₂ | K₂CO₃ | THF/DMF | 50 | 92% | Optimal. Ester intact. No homocoupling. |
| 4 | Pd(OAc)₂ | Cs₂CO₃ | MeCN | 25 | 65% | Copper-free cond. Slower reaction rate. |
Workflow Decision Tree
Use this logic flow to select the correct protocol for your specific thiophene ester derivative.
Figure 2: Decision matrix for selecting reaction conditions based on substrate stability and side-reaction risks.
References
-
Thiophene-Based Liquid Crystals: Gallardo, H., et al. "Thiophene-based bent-shaped luminescent liquid crystals: synthesis and characterisation." Liquid Crystals, 2017, 44(5), 819-828. Demonstrates the utility of Sonogashira coupling in synthesizing bent-core thiophene mesogens.
-
General Sonogashira Mechanism & Base Sensitivity: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874–922. Authoritative review covering base selection and ester tolerance.
-
Copper-Free Variants for Sensitive Substrates: Geladi, A., et al.[6] "The Sonogashira Coupling of Aryl Halides with Terminal Alkynes."[1][2][6] Organic Chemistry Portal. Provides mechanistic details on avoiding Glaser coupling using inorganic bases.
-
One-Pot Synthesis of Thiophene Derivatives: Müller, T. J. J., et al. "Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence." Beilstein Journal of Organic Chemistry, 2011, 7, 1533–1541. Highlights the reactivity of iodothiophenes and phenyl systems in Pd/Cu cycles.
Sources
Application Note: Synthesis of Thiophene-Based Pharmaceutical Scaffolds Using Aryl Iodides
Abstract
Thiophene and benzothiophene moieties are ubiquitous in modern pharmacophores, appearing in blockbuster drugs such as Clopidogrel (Plavix), Raloxifene, and Rivaroxaban. While aryl bromides are common starting materials, Aryl Iodides (Ar-I) offer superior electrophilicity, enabling milder reaction conditions and higher turnover frequencies (TOF) critical for sterically encumbered or sensitive substrates. This guide details two distinct methodologies: (A) Robust Suzuki-Miyaura Cross-Coupling and (B) Atom-Economic Direct C-H Arylation , specifically engineered to overcome the "sulfur poisoning" effect inherent to thiophene chemistry.
Part 1: Mechanistic Insight & The "Sulfur Problem"
Why Aryl Iodides?
The choice of aryl iodide over bromide or chloride is not merely about reactivity; it is a strategic decision to lower the energy barrier of the Oxidative Addition step, which is often rate-limiting in palladium catalysis.
| Bond | Bond Dissociation Energy (kcal/mol) | Relative Oxidative Addition Rate |
| C-I | ~53 | Fastest (Reactivity often >100x vs Br) |
| C-Br | ~68 | Moderate |
| C-Cl | ~81 | Slow (Requires specialized ligands) |
The Challenge: Thiophene sulfur atoms possess lone pairs that can coordinate strongly to the Palladium center (
Mechanistic Pathway: Direct C-H Arylation (CMD Mechanism)
Unlike traditional cross-coupling, Direct Arylation utilizes a Concerted Metalation-Deprotonation (CMD) pathway, avoiding the need for pre-functionalized thiophene boronic acids.
Figure 1: The Concerted Metalation-Deprotonation (CMD) cycle. Note the critical role of the base (Carbonate) in lowering the C-H activation energy.
Part 2: Protocol A - Robust Suzuki-Miyaura Coupling
Best for: Late-stage functionalization where regioselectivity must be guaranteed by pre-installed boronates.
Reagents & Equipment[1][2][3][4]
-
Nucleophile: 2-Thiopheneboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Why: The bidentate ferrocene ligand prevents the "bite angle" distortion and resists displacement by sulfur.
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)[4]
-
Why: Water is essential for the transmetallation step (formation of hydroxo-palladium species).
-
Step-by-Step Methodology
-
Degassing (Critical): Charge a microwave vial or Schlenk tube with the Aryl Iodide, Boronic Acid, Base, and Catalyst. Cap and purge with Argon for 5 minutes.
-
Self-Validation: The catalyst should remain an orange/red solid. If it turns black immediately upon solvent addition, oxygen was present.
-
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 60°C (oil bath) or 80°C (microwave, 30 min).
-
Note: Aryl Iodides react at lower temps than bromides (usually 90-100°C). Lower temp = less deboronation of the thiophene.
-
-
Monitoring: Check TLC every 30 mins.
-
Self-Validation: Aryl Iodides are UV-active. Disappearance of the starting material spot (high Rf) and appearance of a fluorescent blue/green spot (biaryl) confirms coupling.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Part 3: Protocol B - Atom-Economic Direct C-H Arylation
Best for: Early-stage scaffold building; eliminates the need for unstable thiophene boronic acids.
Reagents & Equipment[1][2][3][4]
-
Substrate: Thiophene (unsubstituted or 2-substituted)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%) or P(p-C6H4OMe)3 for higher turnover.
-
Base/Additive: Ag₂CO₃ (1.0 equiv)[3]
-
Why Silver? Ag⁺ acts as a "halide scavenger," precipitating AgI. This renders the oxidative addition irreversible and prevents iodide inhibition.
-
-
Solvent: Toluene (anhydrous).
Step-by-Step Methodology
-
Setup: In a glovebox or under strict Argon flow, combine Pd(OAc)₂, Ligand, Ag₂CO₃, and Aryl Iodide in a pressure tube.
-
Substrate Addition: Add Thiophene (1.5 equiv) and Toluene.
-
Reaction: Seal and heat to 100°C for 12-16 hours.
-
Regioselectivity Note: C-H activation preferentially occurs at the C2/C5 (α) positions due to higher acidity. If C2 is blocked, C5 is functionalized.
-
-
Self-Validating Endpoint:
-
Visual Check: The reaction mixture will develop a heavy, yellow/grey precipitate (AgI). If the solution remains clear, the halide abstraction is not proceeding.
-
-
Purification: Filter through a Celite pad to remove AgI and Pd residues before column chromatography.
Workflow Visualization
Figure 2: Operational workflow for Silver-mediated Direct C-H Arylation.
Part 4: Troubleshooting & Optimization
Data: Ligand Effects on Yield (Thiophene + 4-Iodoanisole)
| Ligand | Yield (%) | Observation |
| PPh₃ | 65% | Moderate activity, some homocoupling. |
| P(t-Bu)₃ | 40% | Too bulky for this specific CMD pathway. |
| S-Phos | 92% | Excellent stability against sulfur poisoning. |
| None | <5% | Rapid formation of Pd-black. |
Common Failure Modes
-
Homocoupling of Aryl Iodide (Ar-Ar):
-
Cause: Excessive oxidative addition before transmetallation/CMD.
-
Solution: Slow addition of the Aryl Iodide via syringe pump over 1 hour.
-
-
Regioisomer Mixtures (Protocol B):
-
Catalyst Poisoning:
-
Diagnosis: Reaction stops at 30% conversion; adding fresh catalyst restarts it.
-
Fix: Switch to Protocol A using Pd(dppf)Cl₂ or increase catalyst loading to 5 mol%.
-
References
-
Beilstein Journals. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group.
-
National Institutes of Health (NIH). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway.
-
MDPI. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines.
-
American Chemical Society (ACS). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids.
-
BenchChem. Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
Sources
Application Note: Precision Synthesis of Thiophene-Containing Biaryl Systems via Iodine Substitution
This Application Note is designed to provide a comprehensive technical guide for the synthesis of thiophene-containing biaryl systems, specifically leveraging the unique reactivity of iodine.
Executive Summary
Thiophene-containing biaryls are privileged scaffolds in pharmaceutical development (e.g., Clopidogrel, Canagliflozin). While general cross-coupling methods exist, the strategic use of iodine substitution offers superior chemoselectivity and reactivity profiles compared to bromine or chlorine analogs.
This guide details two distinct workflows:
-
Chemoselective Suzuki-Miyaura Coupling: Exploiting the kinetic advantage of C–I bonds to achieve iterative, site-specific arylation on poly-halogenated thiophenes.
-
Hypervalent Iodine-Mediated Oxidative Coupling: A metal-free, "green" approach utilizing Phenyliodine(III) bis(trifluoroacetate) (PIFA) for direct C–H functionalization.
Module 1: Chemoselective Suzuki-Miyaura Coupling
The "Iodine Advantage" in Catalysis
In palladium-catalyzed cross-coupling, the oxidative addition (OA) step is generally rate-determining for aryl chlorides and bromides. However, the C–I bond is significantly weaker (Bond Dissociation Energy: ~65 kcal/mol for C-I vs. ~81 kcal/mol for C-Br).
Mechanistic Insight: The rate of oxidative addition (
Experimental Protocol: Iterative Synthesis of Unsymmetrical 2,5-Diarylthiophenes
Target Reaction: Selective coupling of 2-bromo-3-hexyl-5-iodothiophene with 4-methoxyphenylboronic acid.
Reagents & Materials
-
Substrate: 2-bromo-3-hexyl-5-iodothiophene (1.0 equiv)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%) - Chosen for high selectivity; highly active catalysts like Pd-XPhos may erode chemoselectivity.
-
Base: Na2CO3 (2.0 M aqueous solution)
-
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio) or Toluene/Ethanol/Water.
Step-by-Step Methodology
-
Degassing (Critical): Charge the reaction vessel with DME and water. Sparge with Argon for 15 minutes. Reason: Oxygen promotes homocoupling and deactivates Pd(0).
-
Loading: Add the iodothiophene substrate and the boronic acid under a positive stream of Argon.
-
Catalyst Addition: Add Pd(PPh3)4 last. Seal the vessel immediately.
-
Temperature Control: Stir at Room Temperature (20–25°C) .
-
Note: Do NOT heat. Heating >50°C may trigger oxidative addition at the bromine position, leading to mixtures.
-
-
Monitoring: Monitor via TLC or HPLC every 30 minutes. The reaction is typically complete within 2–4 hours due to the labile C–I bond.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Outcome: The product, 2-bromo-3-hexyl-5-(4-methoxyphenyl)thiophene, is isolated with the bromine handle intact, ready for a second coupling (which would require heating to 80°C).
Visualization: Chemoselective Workflow
The following diagram illustrates the decision logic and kinetic pathway for selecting the Iodine handle over Bromine.
Caption: Kinetic resolution of halogenated thiophenes. Low temperature targets the C-I bond; elevated temperature activates the C-Br bond.
Module 2: Hypervalent Iodine-Mediated Oxidative Coupling
The "Metal-Free" Alternative
For applications where trace metal contamination is a concern (e.g., late-stage API synthesis), Hypervalent Iodine(III) reagents offer a powerful alternative. This method does not substitute an iodine atom on the ring; rather, it uses an iodine reagent to substitute a Hydrogen atom (C-H functionalization).
Reagent: Phenyliodine(III) bis(trifluoroacetate) (PIFA ).[1] Mechanism: Single-Electron Transfer (SET). PIFA generates a radical cation on the electron-rich thiophene, which is then trapped by a nucleophilic arene.
Experimental Protocol: Oxidative Biaryl Coupling
Target Reaction: Homocoupling of 3-methylthiophene to form 3,3'-dimethyl-2,2'-bithiophene (Head-to-Head) or Cross-coupling with electron-rich benzenes.
Reagents & Materials
-
Substrate: 3-substituted thiophene (1.0 equiv)
-
Oxidant: PIFA (0.5 – 1.0 equiv)
-
Activator: BF3·Et2O (Boron trifluoride diethyl etherate) - Essential for generating the highly reactive iodonium species.
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Preparation: Flame-dry the glassware under Nitrogen. Moisture decomposes the activated hypervalent iodine species.
-
Solvation: Dissolve the thiophene substrate in anhydrous DCM and cool to -40°C .
-
Causality: Low temperature is required to prevent over-oxidation (polymerization) of the electron-rich thiophene ring.
-
-
Reagent Addition: Add PIFA dropwise, followed immediately by BF3·Et2O.
-
Reaction: Stir at -40°C for 30 minutes, then slowly warm to 0°C over 1 hour.
-
Observation: The solution often turns deep blue or green, indicating the formation of the radical cation intermediate.
-
-
Quench: Quench with saturated aqueous NaHCO3.
-
Workup: Extract with DCM. The reduced byproduct (Iodobenzene) must be removed via chromatography.
Visualization: Oxidative SET Mechanism
This diagram details the Single-Electron Transfer pathway unique to Hypervalent Iodine.[1]
Caption: PIFA-mediated oxidative coupling via Single-Electron Transfer (SET) generating a reactive radical cation.
Comparative Analysis: Method Selection
| Feature | Pd-Catalyzed (Suzuki) | Hypervalent Iodine (PIFA) |
| Primary Mechanism | Oxidative Addition / Reductive Elimination | Single-Electron Transfer (SET) |
| Starting Material | Requires Iodo-thiophene (Pre-functionalized) | Uses H-thiophene (Direct C-H) |
| Chemoselectivity | Excellent (I vs Br vs Cl) | Moderate (Electronic control) |
| Metal Contamination | Risk of Pd residuals (requires scavenging) | None (Metal-free) |
| Scalability | High (Industrial Standard) | Moderate (Reagent cost/Waste mass) |
| Key Limitation | Requires boronic acid partner | Limited to electron-rich substrates |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Dohi, T., & Kita, Y. (2009).[2] Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications, (16), 2073–2085. Link
-
Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. ResearchOnline@JCU. Link
-
Gabriele, B., et al. (2012).[3][4] An Iodocyclization Approach to Substituted 3-Iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640–7645. Link
-
Rizwan, K., et al. (2014).[5] Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions.[5][6][7] Chemistry Central Journal, 8,[5] 74. Link
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. Editorial: New Hypervalent Iodine Reagents for Oxidative Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene synthesis [organic-chemistry.org]
- 4. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
Application Note: 4-Iodophenyl Thiophene-2-Carboxylate in OPV Material Design
Here is a detailed Application Note and Protocol guide designed for high-level research and development professionals.
Executive Summary
In the pursuit of high-performance Organic Photovoltaics (OPVs), controlling the molecular weight, solubility, and electronic energy levels of conjugated polymers is paramount. 4-Iodophenyl thiophene-2-carboxylate (IPTC) emerges as a critical, dual-function building block. Unlike standard monomers, IPTC serves primarily as a precision end-capping agent and a side-chain engineering motif .
Its structure combines a thiophene donor unit with an electron-withdrawing ester linkage and a reactive iodophenyl handle. This unique architecture allows researchers to:
-
Eliminate Charge Traps: Passivate reactive bromide/boronate chain ends in Suzuki polycondensation.
-
Modulate Energy Levels: Lower the HOMO level via the ester functionality, enhancing Open-Circuit Voltage (
). -
Induce Morphology Control: The phenyl ester moiety promotes
- stacking interactions distinct from alkyl chains.
This guide provides a validated protocol for the synthesis of IPTC and its application in "End-Group Engineering" for high-efficiency donor-acceptor copolymers.
Material Design Rationale
The design logic of IPTC is grounded in the "Push-Pull" theory of conjugated systems, but applied to the terminal positions of the polymer chain.
Electronic Modulation Mechanism
-
Thiophene Core: Ensures continuity of the conjugated backbone, preventing energetic disorder at the chain end.
-
Ester Linkage (-COO-): Acts as a weak electron-withdrawing group (EWG). When conjugated to the backbone, it deepens the HOMO level, directly correlating to an increase in
according to the equation: -
Iodophenyl Handle: The iodine atom (
) is a highly reactive site for Pd-catalyzed cross-coupling (Suzuki/Stille), ensuring near-100% conversion during the end-capping step, which is superior to using brominated analogues due to the weaker C-I bond strength facilitating oxidative addition.
Visualization: Design & Synthesis Logic
Figure 1: Logical flow from molecular precursors to functional application in OPV devices.
Protocol A: Synthesis of 4-Iodophenyl Thiophene-2-Carboxylate
Objective: Synthesize high-purity IPTC monomer free of unreacted phenol (which acts as a polymerization quencher).
Reagents & Equipment[1][2]
-
Precursors: Thiophene-2-carboxylic acid (1.0 eq), 4-Iodophenol (1.1 eq).
-
Coupling Agents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Equipment: 250 mL Round bottom flask, magnetic stirrer, nitrogen line, rotary evaporator.
Step-by-Step Methodology
-
Activation: In a flame-dried flask under
, dissolve Thiophene-2-carboxylic acid (1.28 g, 10 mmol) in anhydrous DCM (50 mL). Add EDC·HCl (2.30 g, 12 mmol) and DMAP (122 mg, 1 mmol). Stir at for 30 minutes to form the active O-acylisourea intermediate.-
Expert Insight: We prefer EDC over DCC because the urea byproduct of EDC is water-soluble, simplifying purification.
-
-
Coupling: Add 4-Iodophenol (2.42 g, 11 mmol) dissolved in minimal DCM dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane/Ethyl Acetate 8:2). The product (
) should appear as a UV-active spot distinct from the starting phenol ( ). -
Work-up:
-
Wash organic layer with 1M HCl (2 x 30 mL) to remove DMAP and unreacted EDC.
-
Wash with Sat.
(2 x 30 mL) to remove unreacted acid. -
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Purify via silica gel column chromatography using a gradient of Hexane
Hexane/DCM (9:1).-
Critical QC: The iodine bond is photolabile. Wrap the column and fractions in aluminum foil to prevent degradation.
-
Yield Expectation: 85-92% White/Off-white solid.
Protocol B: End-Capping of Conjugated Polymers
Objective: Use IPTC to terminate a Suzuki Polycondensation, ensuring defined chain ends.
Experimental Workflow
This protocol assumes a standard polymerization of a Donor-Acceptor polymer (e.g., PBDT-DTBT) has been running for 24-48 hours.
-
Primary Polymerization: [Monomer A] + [Monomer B] +
in Toluene/Base. -
End-Capping Step 1 (Electrophilic):
-
End-Capping Step 2 (Nucleophilic):
-
Add Phenylboronic acid (1.5 eq).
-
Reflux for 4 hours.[1]
-
Mechanism:[2][3][4] Couples with any remaining bromide chain ends (and the iodine of the IPTC we just added if it didn't react? No, this order ensures the polymer is capped first).
-
Correction: Standard practice is to cap with the monofunctional bromide/iodide first (IPTC), then the monofunctional boronate.
-
-
Precipitation: Pour reaction mixture into Methanol (300 mL) containing 1M HCl (10 mL). Filter and Soxhlet extract.
Visualization: Polymerization & Capping Pathway
Figure 2: Sequential end-capping strategy to minimize charge trapping defects.
Data Analysis & Validation
To verify the successful incorporation of IPTC, utilize the following characterization matrix.
| Technique | Parameter | Expected Outcome |
| 1H NMR | End-Group Analysis | Appearance of distinct phenyl ester protons (d, ~8.0 ppm) and thiophene protons distinct from the backbone. Integration ratio allows |
| GPC | Molecular Weight | Narrower PDI compared to uncapped polymers (removal of low MW oligomers during Soxhlet). |
| CV | HOMO/LUMO | Slight deepening of HOMO level (approx 0.05 - 0.1 eV) due to ester EWG effect. |
| Device | Increase in Open Circuit Voltage compared to non-capped control devices.[5] |
Troubleshooting Guide
-
Low Yield in Synthesis: Ensure DCM is strictly anhydrous. Water hydrolyzes the EDC intermediate.
-
Polymer Insoluble: High MW polymers with phenyl ester ends can aggregate. Use Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB) for device fabrication instead of Chloroform.
References
-
Design of Thiophene-Ester Derivatives
-
Ester Functionality in OPV
-
General Synthesis of Thiophene Carboxylates
-
Cross-Coupling Methodology
Sources
- 1. mdpi.com [mdpi.com]
- 2. digital.library.unt.edu [digital.library.unt.edu]
- 3. Thiophene synthesis [organic-chemistry.org]
- 4. Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
- 7. Enhanced performance of organic photovoltaic cells fabricated with a methyl thiophene-3-carboxylate-containing alternating conjugated copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(4-Chlorophenyl)thiophene-2-carboxylic acid | C11H7ClO2S | CID 2735808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. 4-(4-Bromophenyl)thiophene-2-carboxylic acid | C11H7BrO2S | CID 2757170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Step-by-step synthesis of 4-iodophenyl thiophene-2-carboxylate from acid chloride
An Application Note for the Synthesis of 4-Iodophenyl Thiophene-2-Carboxylate
Title: A Detailed Protocol for the Schotten-Baumann Synthesis of 4-Iodophenyl Thiophene-2-Carboxylate from Thiophene-2-Carbonyl Chloride and 4-Iodophenol
Document ID: AN-2026-02-STC
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-iodophenyl thiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the esterification of 4-iodophenol with thiophene-2-carbonyl chloride via the Schotten-Baumann reaction.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the methodology, safety precautions, purification techniques, and characterization data. The causality behind experimental choices is detailed to ensure reproducibility and a thorough understanding of the synthetic process.
Introduction
Thiophene-containing esters are a class of compounds with significant interest in the development of novel pharmaceuticals and organic electronic materials. The thiophene moiety is a key pharmacophore in numerous biologically active molecules.[3][4] The introduction of an iodinated phenyl group provides a reactive handle for further functionalization through cross-coupling reactions, such as the Suzuki or Sonogashira couplings.[5]
This document details the synthesis of 4-iodophenyl thiophene-2-carboxylate using the Schotten-Baumann reaction, a robust and widely-used method for acylating phenols and alcohols.[6][7] The reaction involves the nucleophilic acyl substitution of thiophene-2-carbonyl chloride by 4-iodophenol in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[7][8]
Reaction Mechanism and Stoichiometry
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The base, triethylamine, deprotonates the hydroxyl group of 4-iodophenol to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of thiophene-2-carbonyl chloride, leading to a tetrahedral intermediate. The intermediate subsequently collapses, expelling the chloride ion as a leaving group to form the final ester product, 4-iodophenyl thiophene-2-carboxylate.
Reaction Scheme:
Caption: Overall reaction for the synthesis.
Mechanism Diagram:
Caption: Mechanism of ester formation via nucleophilic acyl substitution.
Materials and Safety
All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.
Reagent and Solvent Data
| Compound | Formula | MW ( g/mol ) | CAS No. | Hazards |
| 4-Iodophenol | IC₆H₄OH | 220.01 | 540-38-5 | Corrosive, Acute Toxicity (Oral, Dermal)[9][10][11] |
| Thiophene-2-carbonyl chloride | C₅H₃ClOS | 146.60 | 5271-67-0 | Corrosive, Causes Severe Burns[12][13][14] |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | 121-44-8 | Flammable, Toxic, Corrosive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, Potential Carcinogen |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Irritant |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Flammable |
Hazard and Precautionary Statements
-
Thiophene-2-carbonyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[12][13] Handle with extreme care, ensuring no contact with skin or eyes and no inhalation of vapors.
-
4-Iodophenol: Causes severe skin burns and eye damage.[9][10][11] Harmful if swallowed or in contact with skin.[15] Avoid creating dust.
-
Triethylamine & Dichloromethane: Work exclusively within a certified chemical fume hood to avoid inhalation of toxic and volatile fumes.
Experimental Protocol
This protocol is based on a standard Schotten-Baumann esterification procedure.[1][6]
Reaction Setup and Execution
-
Preparation: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-iodophenol (2.20 g, 10.0 mmol, 1.0 eq.).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir the mixture until the solid is fully dissolved. Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (1.53 mL, 11.0 mmol, 1.1 eq.) to the cooled solution via syringe. The addition of the base is crucial to deprotonate the phenol, forming the more reactive phenoxide nucleophile.
-
Acid Chloride Addition: In a separate dry beaker, dissolve thiophene-2-carbonyl chloride (1.23 mL, 10.5 mmol, 1.05 eq.) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred, cooled reaction mixture over 20-30 minutes using a dropping funnel. Rationale: A slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 9:1 Hexane:Ethyl Acetate. The disappearance of the 4-iodophenol spot indicates the reaction is nearing completion.
Work-up Procedure
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 20 mL of deionized water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) - to remove residual triethylamine.
-
Saturated NaHCO₃ solution (2 x 20 mL) - to remove any unreacted acid chloride and thiophene-2-carboxylic acid.
-
Brine (1 x 20 mL) - to remove residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Purification by Recrystallization
Recrystallization is an effective method for purifying solid organic compounds by leveraging differences in solubility at different temperatures.[16][17][18]
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol while heating on a hot plate until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, during which time crystals of the pure product should form.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to obtain pure 4-iodophenyl thiophene-2-carboxylate.
Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of the target compound.
Characterization
The identity and purity of the synthesized 4-iodophenyl thiophene-2-carboxylate can be confirmed by standard spectroscopic methods and melting point analysis.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include doublets for the aromatic protons on the iodophenyl ring and multiplets for the three protons on the thiophene ring.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals include the carbonyl carbon (~160 ppm), and distinct signals for the carbons of the thiophene and iodophenyl rings.[19]
-
FT-IR (ATR): The infrared spectrum should show a strong characteristic absorption band for the ester carbonyl (C=O) stretch, typically around 1715-1730 cm⁻¹ for an aromatic ester.[20] Additional C-O stretching bands are expected in the 1300-1100 cm⁻¹ region.[21]
-
Melting Point: A sharp melting point range is indicative of a high-purity crystalline solid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware. | Ensure all glassware is oven-dried and use anhydrous solvents. |
| 2. Inactive acid chloride (hydrolyzed). | Use fresh or newly opened thiophene-2-carbonyl chloride. | |
| 3. Insufficient base. | Check the stoichiometry and purity of the triethylamine. | |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. | Re-run the work-up washes. Consider purification by column chromatography. |
| 2. Incorrect recrystallization solvent. | Test different solvent systems (e.g., ethyl acetate/hexanes, toluene). | |
| Reaction Does Not Go to Completion | 1. Insufficient reaction time. | Extend the reaction time and continue monitoring by TLC. |
| 2. Low reaction temperature. | Ensure the reaction is allowed to proceed at room temperature after the initial addition. |
References
- Chemistry Schotten Baumann Reaction.
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Material Safety Data Sheet - 4-Iodophenol, 99%. Cole-Parmer. [Link]
-
Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
-
4-Iodophenol. PubChem. [Link]
-
2-Thiophenecarbonyl chloride. PubChem. [Link]
-
Schotten-Baumann Reaction. J&K Scientific LLC. [Link]
-
2-Thiophenecarbonyl chloride. Haz-Map. [Link]
-
IR Spectroscopy of Esters. Unknown Source. [Link]
-
IR Spectroscopy of Hydrocarbons. Unknown Source. [Link]
-
Recrystallization and Crystallization. Unknown Source. [Link]
-
Recrystallization. Amrita Vishwa Vidyapeetham. [Link]
-
Infrared spectra interpretation. Unknown Source. [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
-
Purification by Recrystallization. CUNY Baruch College. [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Taylor & Francis Online. [Link]
-
Thiophene synthesis. Organic Chemistry Portal. [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. [Link]
-
Choline Chloride/Urea – Promoted Iodocyclization of 3-Alkynylthiophene-2-carboxamides. National Center for Biotechnology Information. [Link]
-
The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the... ResearchGate. [Link]
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. chemistnotes.com [chemistnotes.com]
- 3. mdpi.com [mdpi.com]
- 4. Thiophene synthesis [organic-chemistry.org]
- 5. Choline Chloride/Urea – Promoted Iodocyclization of 3‐Alkynylthiophene‐2‐carboxamides: A Green Synthesis of 4‐Iodo‐7H‐thieno[2,3‐c]pyran‐7‐imines and Their Coupling Reactions in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Lab Reporter [fishersci.dk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Iodophenol | C6H5IO | CID 10894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Thiophene-2-carbonyl chloride(5271-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. 2-Thiophenecarbonyl chloride | C5H3ClOS | CID 78928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Thiophenecarbonyl chloride - Hazardous Agents | Haz-Map [haz-map.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 18. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. uobabylon.edu.iq [uobabylon.edu.iq]
Troubleshooting & Optimization
Purification methods for 4-iodophenyl thiophene-2-carboxylate esters
Technical Support Center: Purification of 4-Iodophenyl Thiophene-2-Carboxylate
Ticket ID: #PUR-TPC-4I Subject: Troubleshooting Purity & Isolation of Thiophene-Phenyl Esters Assigned Specialist: Senior Application Scientist, Separation Chemistry Group[1]
Executive Summary
You are working with 4-iodophenyl thiophene-2-carboxylate , a valuable intermediate often used in Suzuki-Miyaura cross-couplings or materials science (liquid crystals).[1] This compound presents a specific purification paradox:
-
The Hydrolysis Risk: Phenyl esters are significantly more susceptible to base-catalyzed hydrolysis than alkyl esters because 4-iodophenoxide is a stable leaving group.[1]
-
The Impurity Trap: The primary impurity, unreacted 4-iodophenol, is weakly acidic (pKa ~9.3) and difficult to separate from the ester (neutral) without triggering hydrolysis.
This guide provides a self-validating workflow to achieve >98% purity while preserving the ester linkage.
Module 1: The "Quick Fix" (Workup Optimization)
User Issue: "My crude NMR shows substantial 4-iodophenol and thiophene acid. How do I wash them out without destroying my ester?"
Technical Insight: Standard bicarbonate washes (NaHCO₃, pH ~8.[1]5) will remove thiophene-2-carboxylic acid (pKa ~3.[1]5) but will fail to remove 4-iodophenol (pKa ~9.3). To deprotonate and extract the phenol, you need a pH > 10. However, prolonged exposure to high pH hydrolyzes phenyl esters.[1]
The "Cold-Flash" Biphasic Protocol: This protocol utilizes kinetic control—removing the phenol faster than the ester can hydrolyze.
-
Solvent Choice: Dissolve crude in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ether (emulsion risk).
-
Temperature: Cool the organic phase to 0°C (Ice bath).
-
The Wash Sequence:
| Step | Buffer / Reagent | Target Impurity | Mechanism |
| 1 | 0.5 M HCl | DMAP / Amines | Protonation to water-soluble salts. |
| 2 | Sat.[1] NaHCO₃ | Thiophene-2-carboxylic acid | Deprotonation (Acid pKa 3.5 → Salt).[1] |
| 3 | 0.1 M NaOH (Cold) | 4-Iodophenol | CRITICAL: Perform at 0°C. Shake for <30 seconds. Separate immediately. |
| 4 | Brine | Water / Trace Base | Osmotic drying and pH neutralization. |
Validation Check: Spot the organic layer on TLC after Step 3. The UV-active spot for 4-iodophenol (lower Rf than ester) should disappear.[1]
Module 2: Removing Coupling Byproducts (DCU)
User Issue: "I used DCC for the coupling. There is a white precipitate that won't go away, even after column chromatography."[1]
Technical Insight: Dicyclohexylurea (DCU) is the "ghost" of Steglich esterification. It is sparingly soluble in almost everything, causing it to streak on columns and contaminate NMRs.[1]
The "Solvent Switch" Filtration: DCU is insoluble in cold dichloromethane (DCM) but slightly soluble in hot EtOAc.
-
Evaporate the reaction mixture to dryness.
-
Resuspend the solid residue in a minimal amount of cold DCM (0°C) .
-
Filter through a Celite® pad .[2] The DCU remains on the Celite; your ester passes through.
-
Alternative: If using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the urea byproduct is water-soluble and is removed in Module 1, Step 1 .[1]
Module 3: Recrystallization (The Gold Standard)
User Issue: "I need >99% purity for a crystal structure/bio-assay. The column left trace yellow impurities."
Technical Insight: Thiophene derivatives are notoriously prone to "oiling out" rather than crystallizing if the cooling is too rapid. 4-iodophenyl esters are heavy, rigid molecules that crystallize well from semi-polar protic solvents.[1]
Protocol: The "Cloud Point" Method
-
Primary Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).
-
Anti-Solvent: Water (if using EtOH) or Hexane (if using EtOAc).
Step-by-Step:
-
Dissolve crude solid in boiling EtOH (minimum volume).
-
Optional: Add activated charcoal, boil for 2 mins, and hot-filter to remove iodine color (purple/brown).
-
Remove from heat. Add water dropwise just until a faint turbidity (cloudiness) persists.
-
Add one drop of EtOH to clear the solution.
-
Allow to cool to Room Temp slowly, then move to 4°C fridge.
-
Yield Expectation: White to off-white needles.
Module 4: Visualization & Logic Flow
The following diagram illustrates the decision matrix for purifying this specific ester class.
Caption: Purification Decision Matrix. Blue = Input, Red = Filtration, Yellow = Chemical Wash, Green = Final Purification.[1]
FAQ: Troubleshooting Specific Anomalies
Q1: My product turned purple during drying. What happened?
-
A: The purple color indicates liberated Iodine (
). This occurs if the 4-iodophenyl moiety decomposes due to light exposure or excessive heat. -
Fix: Wash the organic layer with 10% Sodium Thiosulfate (
) .[2] This reducesngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (purple) to iodide (colorless). Store the final product in amber vials away from light.
Q2: On the TLC plate, my spot streaks and has a "tail."
-
A: This is usually caused by residual Thiophene-2-carboxylic acid dragging on the silica.[1]
-
Fix: Add 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc:AcOH).[1] Alternatively, ensure your Bicarbonate wash (Module 1, Step 2) was thorough.[1]
Q3: Can I use Hexane/Ethyl Acetate for recrystallization?
-
A: Yes, but be careful. Thiophene esters are very soluble in EtOAc.[1] You will need a ratio heavily skewed toward Hexane (e.g., 10:1 Hexane:EtOAc).[1] If you use too much EtOAc, you will never get crystals, only an oil.[1] Ethanol is generally more forgiving for this specific ester.
References & Grounding
-
Steglich Esterification & Urea Removal:
-
Source: BenchChem Technical Guide.[3] "The Solubility of 1,3-Dicyclohexylurea in Organic Solvents."
-
Context: Confirms DCU insolubility in cold DCM, validating Module 2.
-
URL:
-
-
Acidity of Phenols vs. Carboxylic Acids:
-
Source: Chemistry LibreTexts / AFIT Research.[1] "Acidity of Carboxylic Acids and Phenols."
-
Context: Validates the pKa difference (Phenol ~9.3 vs Acid ~3.5) driving the "Cold-Flash" wash logic in Module 1.
-
URL:
-
-
Thiophene Synthesis & Purification:
-
Source: Organic Chemistry Portal.[1] "Synthesis of Thiophenes."
-
Context: Provides general solubility and stability data for thiophene-2-carboxylate derivatives.
-
URL:
-
-
Iodophenol Stability & Handling:
-
Source: National Institutes of Health (PubChem). "4-Iodophenol Compound Summary."
-
Context: Safety and decomposition data (iodine liberation) supporting the Thiosulfate wash recommendation.
-
URL:
-
Sources
Solvent optimization for thiophene-2-carboxylate cross-coupling
Current Status: Online Topic: Solvent Optimization for Cross-Coupling Protocols Ticket ID: THIO-SOLV-001
Introduction: The "Thiophene Challenge"
Welcome to the technical support hub for thiophene chemistry. Working with thiophene-2-carboxylates presents a unique "double-bind" in palladium-catalyzed cross-coupling:
-
The Sulfur Trap: Thiophene sulfur is a potent Lewis base that can coordinate to Palladium (Pd), effectively poisoning your catalyst and stalling the catalytic cycle.
-
The Decarboxylation Dilemma: You are likely attempting a Decarboxylative Cross-Coupling (DCC) . This requires high temperatures to extrude CO₂, but those same conditions often lead to Protodecarboxylation (loss of CO₂ replaced by H), destroying your functional handle.
This guide moves beyond generic "solvent screening" to provide a mechanistic logic for solvent selection, ensuring you maintain catalyst activity and selectivity.
Module 1: Critical Troubleshooting Guides
Issue 1: Reaction Stalls at <20% Conversion (Catalyst Death)
Diagnosis: The catalyst has likely been poisoned by the thiophene sulfur or precipitated due to poor solubility of the carboxylate salt.
Technical Insight: Standard non-polar solvents (Toluene, 1,4-Dioxane) often fail here because they cannot solubilize the metal-carboxylate salt, leading to a heterogeneous mixture where the catalyst is exposed to high local concentrations of thiophene sulfur.
The Fix: The "Polar-Aprotic" Shift Switch to high-boiling polar aprotic solvents. These solvents solvate the carboxylate anion, making it more reactive for transmetallation/decarboxylation, and stabilize the cationic Pd intermediates.
| Solvent | Boiling Point | Dielectric Constant ( | Suitability | Notes |
| NMP (N-Methyl-2-pyrrolidone) | 202°C | 32.2 | High | The "Gold Standard" for DCC. Excellent salt solubility. |
| DMAc (Dimethylacetamide) | 165°C | 37.8 | High | Good alternative to NMP; slightly easier to remove during workup. |
| DMF (Dimethylformamide) | 153°C | 36.7 | Medium | Decomposes at >140°C to dimethylamine (catalyst poison). Use only for <140°C protocols. |
| DMSO (Dimethyl sulfoxide) | 189°C | 46.7 | Low | Avoid. DMSO coordinates strongly to Pd, competing with substrates and often shutting down the cycle. |
Protocol Adjustment:
-
Switch solvent to NMP or DMAc .
-
Add a co-solvent if using a very non-polar coupling partner (e.g., NMP:Toluene 9:1).
-
Critical Step: If using Ag salts (e.g., Ag₂CO₃) as co-catalysts for decarboxylation, ensure the reaction is kept in the dark, as Ag is photosensitive in solution.
Issue 2: Unwanted Protodecarboxylation (Yield Loss)
Diagnosis: You observe the formation of thiophene (or 2-substituted thiophene) instead of the cross-coupled product. The carboxylate group is lost and replaced by a proton.
Technical Insight:
Protodecarboxylation is driven by the presence of protons (
The Fix: The "Super-Dry" Protocol
-
Solvent Drying: Do not rely on "anhydrous" bottles opened weeks ago. Use freshly distilled NMP/DMAc or store over activated 4Å molecular sieves for 24h.
-
The Azeotropic Trick: If your carboxylate salt is hygroscopic (absorbs water), add 10% Toluene to your reaction mixture. Heat to 130°C before adding the catalyst to azeotrope off any water.
-
Base Selection: Switch from hygroscopic bases (like
) to strictly anhydrous bases like or dried in an oven.
Module 2: Green Chemistry & Alternative Media
Question: NMP is reprotoxic. Can I use a green alternative?
Answer: Yes, but you must change the mechanistic approach. You cannot simply swap NMP for a green solvent in a high-temp DCC reaction. You must use Micellar Catalysis or Phase Transfer techniques.
Option A: Micellar Catalysis (Water/Surfactant)
Instead of dissolving everything, use surfactant nanoreactors. This protects the catalyst from bulk water (preventing protodecarboxylation) while allowing the reaction to proceed in a green medium.
-
Solvent: Water + 2 wt% TPGS-750-M (Surfactant).
-
Advantage: Allows coupling at lower temperatures (often 40–60°C), reducing thermal degradation.
-
Note: This works best for standard Suzuki couplings of thiophene-boronates. For decarboxylative coupling, the temperature required usually exceeds the stability of the micelle.
Option B: CPME (Cyclopentyl Methyl Ether)[1]
-
Properties: Low peroxide formation, high boiling point (106°C), separates easily from water.
-
Application: Excellent for standard cross-couplings where the carboxylate is an ester (protected).
-
Limit: The BP (106°C) is too low for most decarboxylative couplings (require >120°C).
Module 3: Decision Logic Visualization
The following diagram illustrates the decision process for solvent selection based on your specific thiophene substrate and failure mode.
Caption: Flowchart for selecting the optimal solvent system based on reaction mechanism (Decarboxylative vs. Standard) and failure modes.
Module 4: Experimental Protocols
Protocol A: High-Temperature DCC in NMP/Quinoline
Adapted from Gooßen et al. [1]
-
Setup: Flame-dry a 20mL crimp-cap vial containing a stir bar.
-
Reagents: Add Thiophene-2-carboxylate salt (1.0 equiv), Aryl halide (1.0 equiv), Pd catalyst (e.g., Pd(acac)₂, 1-3 mol%), and Copper co-catalyst (CuCO₃, 10 mol%).
-
Solvent: Add NMP (anhydrous) and Quinoline (as ligand/solvent mix, 3:1 ratio).
-
Why Quinoline? It acts as a high-boiling solvent and a ligand that stabilizes Pd against aggregation at 170°C.
-
-
Degas: Sparge with Argon for 10 minutes.
-
Reaction: Heat to 160–170°C for 16 hours.
-
Workup: Dilute with EtOAc, wash 3x with water (crucial to remove NMP), then brine.
Protocol B: Green Surfactant Coupling (Non-Decarboxylative)
Adapted from Lipshutz et al. [2]
-
Solvent Prep: Degas a 2 wt% solution of TPGS-750-M in water.
-
Reagents: Add Thiophene-2-boronic acid (1.2 equiv), Aryl halide (1.0 equiv), Pd(dtbpf)Cl₂ (2 mol%), and
(3 equiv). -
Reaction: Stir vigorously at room temperature or 45°C.
-
Extraction: The product often precipitates or oils out. Extract with a minimal amount of EtOAc or recycle the aqueous surfactant phase.
FAQs
Q: Why is my catalyst turning black immediately upon heating? A: This is "Palladium Black" formation, indicating catalyst decomposition. In thiophene chemistry, this is accelerated because the sulfur competes with phosphine ligands.
-
Fix: Increase the ligand-to-metal ratio (e.g., use 4:1
:Pd instead of 2:1) or use a bidentate ligand like Xantphos or dppf , which are harder for the thiophene sulfur to displace.
Q: Can I use PEG (Polyethylene Glycol) as a solvent? A: PEG-400 is a viable green alternative for some couplings, but it contains terminal hydroxyl groups (-OH). At high temperatures (>120°C), these can act as proton sources, promoting protodecarboxylation . Use PEG only for standard (non-decarboxylative) couplings or cap the PEG (PEG-dimethyl ether).
Q: How do I remove NMP/DMAc during workup? It's stuck in my oil. A: NMP is miscible with water but has high affinity for organics.
-
Technique: Wash the organic layer with 5% LiCl (Lithium Chloride) solution instead of pure water. The "salting out" effect forces the organic product into the organic phase while pulling NMP into the aqueous phase. Repeat 3-4 times.
References
-
Gooßen, L. J., et al. (2006). "Pd-catalyzed synthesis of functionalized biaryls from aryl halides and aromatic carboxylic acids." Science, 313(5787), 662-664.
-
Lipshutz, B. H., et al. (2014). "TPGS-750-M: A second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature." Journal of Organic Chemistry, 79(3), 934-942.
-
Forgione, P., et al. (2006). "Unexpected intermolecular Pd-catalyzed cross-coupling of heteroaromatic carboxylic acids with aryl halides." Journal of the American Chemical Society, 128(35), 11350-11351.
-
Sherwood, J., et al. (2014). "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry, 16, 2101-2126.
Minimizing deiodination side reactions in thiophene ester synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for thiophene ester synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of thiophene esters, with a specific focus on mitigating and minimizing undesired deiodination side reactions. As professionals in chemical synthesis, we understand that maximizing yield and purity is paramount. This resource combines mechanistic insights with actionable protocols to help you achieve your synthetic goals.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with iodothiophene substrates in esterification reactions.
Q1: I am observing a significant amount of deiodinated thiophene as my main byproduct. What is the primary cause?
A: Significant deiodination is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] It typically arises from a competing hydrodehalogenation pathway where a hydride source replaces the iodine atom on the thiophene ring.[2] This can be caused by several factors, including the choice of catalyst, ligand, base, or solvent, which may inadvertently generate a palladium-hydride species.[2][3]
Q2: Can my choice of palladium catalyst influence the rate of deiodination?
A: Absolutely. The choice of palladium source and its oxidation state is critical. For instance, Pd(PPh₃)₄, while a common Pd(0) source, can sometimes promote deiodination, especially at elevated temperatures. Using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a suitable ligand often provides better control and minimizes the formation of reactive Pd-H species that lead to deiodination.
Q3: How do phosphine ligands affect the selectivity between ester formation and deiodination?
A: Phosphine ligands are crucial in modulating the reactivity of the palladium center.[2] Bulky, electron-rich ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can accelerate the desired reductive elimination step to form the C-C bond of the ester, thereby outcompeting the deiodination pathway.[4] Conversely, less bulky or electron-poor ligands might not sufficiently stabilize the palladium intermediate, leading to a higher propensity for side reactions.
Q4: Is there a specific type of base that is known to reduce deiodination?
A: Yes, the choice of base is critical. Strong bases, particularly alkoxides like sodium tert-butoxide, can sometimes promote deiodination. Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred as they are less likely to generate hydride species.[4] It is always recommended to screen a few different bases to find the optimal conditions for your specific substrate.
Q5: My reaction is sluggish, and forcing the conditions with higher temperature seems to increase deiodination. What should I do?
A: This is a classic dilemma. Increasing the temperature can accelerate both the desired reaction and the undesired deiodination.[5] Instead of relying solely on heat, focus on optimizing the catalytic system. Consider switching to a more active catalyst/ligand combination that can operate efficiently at a lower temperature. Modern precatalyst systems are designed for high activity under milder conditions.[5]
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed analysis of specific problems, their mechanistic origins, and step-by-step protocols for resolution.
Problem 1: High Levels of Deiodinated Byproduct (>20%)
When deiodination is a major competing reaction, a systematic evaluation of your reaction parameters is necessary.
Root Cause Analysis:
Hydrodehalogenation, the formal replacement of a halogen with a hydrogen atom, is a well-documented side reaction in cross-coupling chemistry.[1][2] The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) intermediate. This species can arise from several sources:
-
β-Hydride Elimination: From solvents (like alcohols) or bases (like alkoxides or amines).[2][3]
-
Reaction with Water: Trace amounts of water can react with the catalyst system to produce Pd-H.[4]
-
Oxidative Addition to a Hydride Source: Impurities in reagents can sometimes act as hydride donors.
The aryl-palladium intermediate, formed after oxidative addition of the iodothiophene to Pd(0), can then undergo reductive elimination with the hydride to release the deiodinated arene.
Visualizing the Competing Pathways
The following diagram illustrates the desired catalytic cycle for ester synthesis versus the competing deiodination pathway.
Caption: Fig. 1: Catalytic cycle for thiophene ester synthesis vs. deiodination.
Troubleshooting Workflow
Use the following decision tree to systematically address the deiodination issue.
Caption: Fig. 2: Troubleshooting decision tree for minimizing deiodination.
Recommended Protocol Adjustments
If you are facing high levels of deiodination, consider implementing the following changes to your protocol.
Table 1: Parameter Optimization to Minimize Deiodination
| Parameter | Standard Condition (Prone to Deiodination) | Recommended Modification | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ or a Buchwald Precatalyst (e.g., XPhos Pd G3) | Pd(II) precatalysts can offer more controlled generation of the active Pd(0) species. Modern precatalysts are designed for high stability and activity. |
| Ligand | PPh₃ | XPhos, SPhos, P(t-Bu)₃ | Bulky, electron-rich ligands promote the desired C-C bond-forming reductive elimination, outcompeting the deiodination pathway.[2][4] |
| Base | NaOtBu, K-OtBu | K₃PO₄, K₂CO₃, Cs₂CO₃ | Weaker inorganic bases are less prone to acting as hydride sources through β-hydride elimination.[4] |
| Solvent | Alcohols (MeOH, EtOH), DMF | Toluene, Dioxane, THF (anhydrous) | Aprotic solvents cannot act as hydride donors. DMF can decompose at high temperatures to generate species that promote deiodination. |
| Temperature | > 100 °C | 60 - 80 °C | Lowering the temperature slows down the rate of catalyst decomposition and undesired side reactions. This is often enabled by a more active catalyst system. |
| Additives | None | Consider adding a scavenger for adventitious H₂O (e.g., molecular sieves) | Rigorously dry conditions can prevent water from acting as a proton/hydride source.[4] |
Problem 2: Inconsistent Yields and Reaction Stalling
Inconsistent results often point to issues with reagent quality, catalyst activity, or atmospheric control.
Root Cause Analysis:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen.[5] Incomplete degassing can lead to catalyst death and stalled reactions. Similarly, phosphine ligands can be oxidized, rendering them ineffective.[5]
-
Reagent Purity: Iodothiophenes can be unstable, particularly if they contain acidic protons or are exposed to light and heat, potentially leading to self-decomposition.[6] The purity of the base and solvent is also paramount.
-
Poor Mixing: In biphasic or heterogeneous reactions (e.g., with an inorganic base), inefficient stirring can lead to poor mass transfer and localized concentration gradients, stalling the reaction.[5]
Experimental Protocol: A Robust Method for Thiophene-2-Carboxylate Synthesis
This protocol is designed to be a reliable starting point, incorporating best practices to minimize common side reactions.
Materials:
-
2-Iodothiophene (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous Toluene
-
Methanol (or desired alcohol, as reagent and co-solvent)
-
Carbon Monoxide (CO) gas balloon or cylinder
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (2.0 equiv) under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add 2-iodothiophene (1.0 equiv) followed by anhydrous toluene (to achieve ~0.2 M concentration) and the desired alcohol (e.g., methanol, 5.0 equiv).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.
-
Reaction Initiation: Backfill the flask with Carbon Monoxide (1 atm, balloon pressure is often sufficient).
-
Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS analysis.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Rationale for Protocol Choices:
-
Pd(OAc)₂/XPhos: This combination generates a highly active and stable catalyst in situ, suitable for efficient coupling at moderate temperatures.
-
K₃PO₄: A non-nucleophilic, moderately strong base that is effective in promoting the reaction without contributing to deiodination.
-
Toluene: An inert, aprotic solvent that is easily dried.
-
Freeze-Pump-Thaw: The most rigorous method for removing oxygen, crucial for preventing catalyst deactivation and ensuring reproducibility.[5]
By adhering to these rigorous techniques and making informed choices about your reagents, you can significantly improve the outcome of your thiophene ester syntheses and effectively suppress the undesired deiodination side reaction.
References
-
Fu, G. C., & Gürbüz, N. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Available at: [Link]
-
Bunnett, J. F., & Scamehorn, R. G. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]
-
Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Available at: [Link]
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
Optimizing reaction temperature for thiophene ester functionalization
Technical Support Center: Thiophene Ester Functionalization Ticket ID: THE-OPT-2024 Subject: Temperature Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Introduction: The Electronic Tug-of-War
Welcome to the technical support hub. You are likely here because thiophene esters are deceptively difficult substrates. They present a unique electronic conflict: the thiophene ring is electron-rich (nucleophilic), but the ester group is electron-withdrawing (deactivating).
Temperature is your primary lever to control this conflict. It dictates whether you achieve Kinetic Control (clean mono-functionalization) or Thermodynamic Control (C-H activation/isomerization), while avoiding the "Death Zone" of ester hydrolysis and decarboxylation.
This guide is structured to troubleshoot your specific reaction class.
Part 1: Electrophilic Aromatic Substitution (SEAr)
Primary Reaction: Bromination, Nitration, Acylation. Key Challenge: Regioselectivity (C5 vs. C4) and Poly-substitution.
Technical Insight
For a methyl 2-thiophenecarboxylate , the sulfur atom strongly activates the
-
Low Temp (< 0°C): Favors mono-substitution at C5.
-
High Temp (> 40°C): Overcomes the activation energy for the deactivated C4 position or leads to 4,5-disubstitution.
Troubleshooting Q&A
Q: I am observing significant amounts of 4,5-dibromo product alongside my desired 5-bromo ester. I am running the reaction at room temperature (25°C). A: This is a classic kinetic control failure. The activation energy difference between the C5 and C4 positions is small due to the ester's deactivating nature.
-
Immediate Fix: Lower your reaction temperature to 0°C or -10°C .
-
Secondary Fix: Switch solvents. Acetonitrile (MeCN) is polar and stabilizes the Wheland intermediate, often improving regioselectivity at lower temperatures compared to non-polar solvents like
or DCM.
Q: My reaction stalls at 60% conversion even with excess NBS. A: You are likely fighting the deactivating effect of the ester.
-
Diagnosis: If you heat it to push conversion, you risk scrambling the regioselectivity.
-
Solution: Do not increase temperature yet. Add a Lewis acid catalyst (e.g., 5 mol%
or catalytic ) to activate the electrophile, allowing the reaction to proceed at low temperature ( C).
Part 2: Palladium-Catalyzed Cross-Coupling
Primary Reaction: Suzuki-Miyaura, Stille. Key Challenge: Ester Hydrolysis (Saponification) and Catalyst Death.
Technical Insight
Suzuki couplings require base.[1] Thiophene esters are prone to base-mediated hydrolysis (saponification) much faster than benzoate esters. Once hydrolyzed to the acid (thiophene-2-carboxylic acid), the substrate can undergo protodecarboxylation at temperatures
Troubleshooting Q&A
Q: I see "Palladium Black" precipitating, and my ester has converted to the carboxylic acid. A: You are running too hot with an aqueous base.
-
Mechanism: At
C with aqueous or , hydroxide ions attack the ester. The resulting carboxylate can bind to Pd(II), inhibiting the catalytic cycle (poisoning), leading to Pd precipitation. -
Protocol Adjustment:
-
Lower Temp: Limit reaction to 60–70°C .
-
Base Switch: Use anhydrous bases (
or ) in dry solvents (Dioxane or Toluene). -
Catalyst: Switch to highly active pre-catalysts (e.g., Pd(OAc)2/SPhos or XPhos Pd G2 ) that function efficiently at these lower temperatures.
-
Q: My coupling works, but I get a byproduct that is mass [M-58] (loss of ester). A: This is thermal decarboxylation.
-
Cause: If any hydrolysis occurs, the resulting thiophene-2-carboxylic acid is thermally unstable. Thiophene-2-carboxylic acids can decarboxylate at temperatures as low as 120°C, or lower if metal-catalyzed (Ag or Cu mediated).
-
Fix: Ensure your oil bath temperature never exceeds 90°C . If high temperature is required for a difficult coupling, you must switch to a sterically hindered ester (e.g., tert-butyl ester) to prevent the initial hydrolysis.
Part 3: C-H Activation (Direct Arylation)
Primary Reaction: Pd-catalyzed direct arylation.[2] Key Challenge: C2 vs. C3 Selectivity and Decarboxylation.
Technical Insight
C-H activation relies on thermodynamic control to functionalize the most acidic proton.
-
C5-H: Most acidic (activated by S). Reacts at 80–100°C .
-
C3-H: Less acidic (beta position). Reacts at 130–140°C .[2]
-
C4-H: Deactivated and sterically hindered.
Troubleshooting Q&A
Q: I am trying to arylate the C3 position (beta), but I am getting a complex mixture. A: The temperature required for C3 activation (130°C+) is incompatible with the stability of simple alkyl thiophene esters.
-
The Fix: You are likely seeing decarboxylation competing with arylation.
-
Strategy: You must use a "Pivotal" directing group strategy or lower the barrier.
-
Option A: Use a silver additive (
). Silver can lower the C-H activation energy, allowing the reaction to proceed at 60–80°C , preserving the ester. -
Option B: Protect the C2 position with a blocking group (e.g., Cl or Me) if you specifically target C4/C3, preventing the lower-energy pathways.
-
Summary of Temperature Thresholds
| Reaction Class | Target Position | Optimal Temp Range | Critical Risk Factor |
| SEAr (Bromination) | C5 (Alpha) | ||
| Suzuki Coupling | Existing Halogen | ||
| C-H Arylation | C5 (Alpha) | Decarboxylation of free acid. | |
| C-H Arylation | C3 (Beta) | High Risk: Ester cleavage & Decarboxylation. |
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for selecting reaction conditions based on the desired transformation.
Caption: Decision tree for optimizing reaction temperature based on reaction class and stability risks.
Standard Operating Protocols (SOPs)
Protocol A: Regioselective Bromination (Kinetic Control)
Target: Methyl 5-bromo-2-thiophenecarboxylate
-
Setup: Charge a round-bottom flask with Methyl 2-thiophenecarboxylate (1.0 equiv) and Acetonitrile (0.5 M concentration).
-
Cooling: Submerge flask in an ice/salt bath to reach -5°C to 0°C .
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes. Do not dump all at once; exotherms destroy selectivity.
-
Reaction: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.
-
Checkpoint: If reaction is sluggish, warm to 10°C , but do not exceed RT.
-
-
Workup: Quench with 10%
(aq) to remove excess bromine. Extract with EtOAc.[4]
Protocol B: Low-Temperature Suzuki Coupling
Target: Biaryl formation without ester hydrolysis
-
Catalyst Prep: In a glovebox or under Ar, mix Pd(OAc)2 (2 mol%) and SPhos (4 mol%).
-
Solvent: Use Toluene (degassed).
-
Base: Add
(finely ground, anhydrous, 2.0 equiv). -
Reaction: Add Thiophene Bromide (1.0 equiv) and Boronic Acid (1.2 equiv).
-
Temperature: Heat to 70°C .
-
Note: SPhos forms a highly active catalytic species that permits coupling at this lower temperature, avoiding the 100°C danger zone where ester hydrolysis competes.
-
References
-
Regioselective Bromination: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI, 2014.
-
C-H Activation Optimization: The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring. MDPI, 2018.
-
Low-Temp C-H Activation: Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes.[5] J. Am. Chem. Soc., 2018.
-
Suzuki Coupling Side Reactions: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 2023.[6][7][8]
-
Decarboxylation Risks: Low-temperature side-chain cleavage and decarboxylation of polythiophene esters. J. Polym.[9] Sci., 2012.
Sources
- 1. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 2. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines | MDPI [mdpi.com]
- 3. Decarboxylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Handling moisture sensitivity in thiophene-2-carbonyl chloride reactions
Technical Support Center: Thiophene-2-Carbonyl Chloride (T2CC)
Introduction: The Zero-Tolerance Policy
Thiophene-2-carbonyl chloride (T2CC) is a cornerstone reagent in the synthesis of heterocyclic pharmaceuticals (e.g., Tioxazafen, Rivaroxaban). However, it presents a deceptive stability profile. Unlike benzoyl chloride, the electron-rich thiophene ring can stabilize the acylium ion intermediate, making T2CC highly susceptible to rapid hydrolysis.
The Critical Failure Mode: Moisture intrusion does not merely lower yield; it generates hydrogen chloride (HCl) gas and Thiophene-2-carboxylic acid (T2CA). The T2CA is often a solid that clogs micro-channels and frits, while the HCl catalyzes the degradation of acid-labile protecting groups elsewhere in your molecule.
This guide replaces "best practices" with mandatory protocols to ensure stoichiometric integrity.
Module 1: Pre-Reaction & Storage (Prevention)
Q: My commercial T2CC arrived as a dark liquid with sediment. Is it usable? A: Do not use it directly. Commercial T2CC often degrades during shipping. The sediment is likely Thiophene-2-carboxylic acid (hydrolysis product) or polymerized impurities.
-
The Fix: You must purify via vacuum distillation before use in sensitive kinetics.
-
Protocol: Distill at 63–65°C under 4 mmHg vacuum [1]. Discard the first 5% (volatiles/SOCl₂ residues) and leave the dark pot residue. Collect the clear, colorless oil fraction.
Q: How do I store T2CC long-term? A: Store at 2–8°C under a positive pressure of Argon.
-
Why Argon? Argon is heavier than air and forms a "blanket" over the liquid surface, whereas Nitrogen can mix more easily with atmospheric air if the seal is imperfect.
-
Vessel: Use Schlenk flasks with Teflon valves or Sure/Seal™ bottles. Avoid ground glass stoppers without grease, as the hydrolysis product (HCl) can seize the joint.
Module 2: Reaction Setup & Execution
Q: Which solvents are strictly forbidden? A: Avoid any solvent with nucleophilic potential or high hygroscopicity.
-
Forbidden: Ethanol, Methanol, DMF (unless catalytic), wet Ethers.
-
Recommended: Anhydrous Dichloromethane (DCM), Toluene, or THF (freshly distilled/dried).
Data: Solvent Compatibility Table
| Solvent | Suitability | Pre-Treatment Requirement | Risk Factor |
| DCM | Excellent | Distill over CaH₂ or pass through Al₂O₃ column | Low (if dry) |
| Toluene | Excellent | Store over Na metal/Benzophenone | Low |
| THF | Good | Distill over Na/Benzophenone | Medium (Hygroscopic) |
| DMF | Poor* | Use only catalytic amounts | High (Reacts to form Vilsmeier reagent) |
| Acetone | Fatal | N/A | High (Aldol condensation/Enol reaction) |
Q: How do I transfer T2CC without a glovebox? A: Use the Overpressure Cannula Method . Never pour.
-
Insert a needle connected to an inert gas line (N₂) into the T2CC reagent bottle to create positive pressure.
-
Insert a double-ended needle (cannula) through the septum of the reagent bottle and into your reaction flask.
-
The pressure differential drives the liquid. This ensures the reagent never contacts the atmosphere.
Module 3: Troubleshooting & Diagnostics
Q: I see a white precipitate forming immediately upon addition. What is it? A: This is the "Red Flag" of hydrolysis.
-
Scenario A (No Amine Base): The precipitate is Thiophene-2-carboxylic acid . Your solvent was wet, or the headspace was not purged.
-
Scenario B (With Amine Base): The precipitate is the Amine-HCl salt . This is normal and expected.
-
Verification: Check the IR spectrum.
Q: How do I confirm hydrolysis using IR spectroscopy? A: The carbonyl stretch is your primary indicator. The high electronegativity of chlorine shifts the carbonyl peak to a higher frequency compared to the acid.
-
T2CC (Active Reagent): Sharp peak at ~1790–1810 cm⁻¹ [2].
-
T2CA (Dead Reagent): Shifted peak at ~1690–1710 cm⁻¹ + Broad O-H stretch at 2500–3300 cm⁻¹ [3].
Visualizing the Failure Mode (Hydrolysis Mechanism)
The following diagram illustrates the degradation pathway you are trying to prevent.
Figure 1: Mechanism of T2CC hydrolysis. Note that the formation of solid T2CA and HCl gas are irreversible.
Module 4: Post-Reaction & Quenching
Q: The reaction is done. How do I quench the excess T2CC safely? A: Never add water directly. The exotherm will cause the solvent to flash-boil, potentially spraying acid.
The "Cold Ester" Quench Protocol:
-
Cool the reaction mixture to 0°C .
-
Add a solution of 10% Methanol in DCM dropwise.
-
Chemistry: This converts excess T2CC into Methyl Thiophene-2-carboxylate (an ester).
-
Why? The ester is stable, non-corrosive, and easily separated from the product via column chromatography, unlike the carboxylic acid which streaks on silica.
Troubleshooting Decision Tree
Use this workflow to diagnose reaction failures in real-time.
Figure 2: Diagnostic workflow for identifying T2CC reaction failures.
References
Validation & Comparative
A Comparative Guide to the FTIR Analysis of 4-Iodophenyl Thiophene-2-Carboxylate for Pharmaceutical Research
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for elucidating molecular structures through the identification of functional groups. This guide provides an in-depth analysis of the characteristic FTIR peaks of 4-iodophenyl thiophene-2-carboxylate, a molecule of interest in medicinal chemistry. By comparing its spectral features with those of closely related analogues, we offer a framework for the unambiguous identification and quality control of this compound.
The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint." This non-destructive technique provides rapid and reliable information about the molecular composition of a sample, making it an indispensable tool for:
-
Structural Elucidation: Confirming the presence of key functional groups in a newly synthesized molecule.
-
Purity Assessment: Detecting the presence of impurities or starting materials in a final product.
-
Reaction Monitoring: Tracking the progress of a chemical reaction by observing the disappearance of reactant peaks and the appearance of product peaks.
Deciphering the FTIR Spectrum of 4-Iodophenyl Thiophene-2-Carboxylate
The structure of 4-iodophenyl thiophene-2-carboxylate combines a thiophene ring, an ester linkage, and a para-substituted iodophenyl group. Each of these components contributes distinct features to the overall FTIR spectrum. Based on established group frequencies and data from related compounds, we can predict the key characteristic absorption bands.
Predicted Characteristic Peaks
The expected vibrational modes for 4-iodophenyl thiophene-2-carboxylate are a synthesis of the contributions from its thiophene-2-carboxylate and 4-iodophenyl moieties.
-
Thiophene Ring Vibrations: The thiophene ring gives rise to several characteristic peaks. Aromatic C-H stretching vibrations are typically observed around 3100 cm⁻¹[1]. The C=C stretching vibrations within the ring usually appear in the region of 1550-1400 cm⁻¹[2][3][4]. The C-S stretching vibration is often found in the 800-650 cm⁻¹ range[2][3].
-
Ester Group Vibrations: The ester functional group is readily identified by its strong carbonyl (C=O) stretching absorption, which for a thiophene-2-carboxylate is expected in the range of 1720-1700 cm⁻¹. Conjugation with the thiophene ring can slightly lower this frequency. The C-O stretching vibrations of the ester group will produce two bands, an asymmetric stretch typically between 1300-1150 cm⁻¹ and a symmetric stretch between 1100-1000 cm⁻¹[2].
-
4-Iodophenyl Group Vibrations: The aromatic C-H stretching of the phenyl ring will also appear around 3100-3000 cm⁻¹[5][6]. The in-ring C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region[5][6]. The substitution pattern on the benzene ring influences the out-of-plane (oop) C-H bending vibrations. For a para-substituted ring, a strong band is typically observed between 860 and 790 cm⁻¹[7]. The C-I stretching vibration is expected to be in the lower frequency "fingerprint" region, with some sources placing it around 800 cm⁻¹ or lower[8][9].
Comparative Analysis with Alternative Compounds
To highlight the unique spectral features of 4-iodophenyl thiophene-2-carboxylate, a comparison with simpler, related esters is invaluable. We will consider Methyl thiophene-2-carboxylate and Ethyl thiophene-2-carboxylate as our primary alternatives.
| Functional Group/Vibration | 4-Iodophenyl Thiophene-2-Carboxylate (Predicted) | Methyl Thiophene-2-Carboxylate | Ethyl Thiophene-2-Carboxylate | Key Differentiating Features |
| Aromatic C-H Stretch | ~3100 cm⁻¹ (Thiophene & Phenyl) | ~3100 cm⁻¹ (Thiophene) | ~3100 cm⁻¹ (Thiophene) | Presence of additional aromatic C-H stretches from the phenyl ring may lead to a broader or more complex band. |
| Aliphatic C-H Stretch | N/A | ~2950 cm⁻¹ (CH₃) | ~2980, ~2940 cm⁻¹ (CH₂, CH₃) | The absence of aliphatic C-H stretches is a key identifier for the target compound against these alternatives. |
| C=O Stretch (Ester) | ~1715-1700 cm⁻¹ | ~1715 cm⁻¹ | ~1710 cm⁻¹ | The carbonyl frequency is similar across these compounds due to the consistent thiophene-2-carboxylate core. |
| Aromatic C=C Stretch | ~1600-1400 cm⁻¹ (Thiophene & Phenyl) | ~1530-1400 cm⁻¹ (Thiophene)[3] | ~1530-1400 cm⁻¹ (Thiophene) | The target compound will exhibit additional C=C stretching bands from the phenyl ring. |
| C-O Stretch (Ester) | ~1280, ~1100 cm⁻¹ | ~1280, ~1100 cm⁻¹ | ~1280, ~1100 cm⁻¹ | These bands are expected to be similar across the compared molecules. |
| Para-substitution C-H oop | ~840-800 cm⁻¹ | N/A | N/A | This strong out-of-plane bending is a definitive feature of the 4-iodophenyl group. |
| C-S Stretch | ~750-700 cm⁻¹ | ~750-700 cm⁻¹ | ~750-700 cm⁻¹ | The position of the C-S stretch is likely to be consistent. |
| C-I Stretch | ~800-600 cm⁻¹ | N/A | N/A | The presence of a band in this region, attributable to the C-I bond, is unique to the target molecule. |
Note: The wavenumbers provided are approximate and can be influenced by the sample preparation method and the physical state of the sample.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable FTIR spectrum of a solid sample like 4-iodophenyl thiophene-2-carboxylate, the Potassium Bromide (KBr) pellet method is a standard and effective technique.
Objective: To prepare a solid sample for FTIR analysis by dispersing it in a KBr matrix.
Materials:
-
4-Iodophenyl thiophene-2-carboxylate (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula
-
Infrared lamp (optional)
Procedure:
-
Sample Preparation:
-
Gently grind a small amount of KBr in the agate mortar to create a fine, uniform powder. This step helps to eliminate any absorbed moisture. An infrared lamp can be used to gently heat the KBr during grinding to further ensure dryness.
-
Weigh approximately 1-2 mg of the 4-iodophenyl thiophene-2-carboxylate sample and 150-200 mg of the finely ground KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Add the sample to the mortar containing the KBr.
-
-
Mixing and Grinding:
-
Mix the sample and KBr with the pestle using a gentle circular motion. Then, grind the mixture for 1-2 minutes until it becomes a homogenous, fine powder. The quality of the final spectrum is highly dependent on the thoroughness of this step.
-
-
Pellet Formation:
-
Carefully transfer the powdered mixture into the pellet-forming die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 7-10 tons) for about 2 minutes. This will cause the KBr to become transparent and form a solid pellet with the sample dispersed within it.
-
-
Spectrum Acquisition:
-
Carefully remove the die from the press and extract the KBr pellet. A good pellet will be thin and transparent.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Causality Behind Experimental Choices:
-
FTIR-grade KBr: This is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that allows for good sample dispersion.
-
Desiccated KBr: Moisture in the KBr will lead to broad absorption bands for O-H stretching around 3400 cm⁻¹ and H-O-H bending around 1640 cm⁻¹, which can obscure important sample peaks.
-
Thorough Grinding: This ensures that the sample particles are smaller than the wavelength of the infrared radiation, which minimizes scattering and results in a higher quality spectrum with sharper peaks.
-
Hydraulic Press: The high pressure applied causes the KBr to flow and form a transparent matrix, effectively creating a "solid solution" of the sample in KBr.
Visualizing the Molecular Structure and Vibrational Modes
To better understand the relationship between the molecular structure and the expected FTIR peaks, a graphical representation is useful.
Sources
- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 2. journalwjarr.com [journalwjarr.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
HPLC retention time of 4-iodophenyl thiophene-2-carboxylate
An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 4-iodophenyl thiophene-2-carboxylate: A Comparative Analysis
Introduction
4-iodophenyl thiophene-2-carboxylate is a halogenated aromatic ester with potential applications in organic synthesis, materials science, and pharmaceutical development. As with any specialty chemical, the ability to accurately and reliably determine its purity and quantify its presence in various matrices is paramount. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its versatility, sensitivity, and robustness.
This guide provides a comprehensive analysis of the HPLC retention behavior of 4-iodophenyl thiophene-2-carboxylate. We will delve into the theoretical considerations for method development, present a validated starting method, and compare its performance against alternative chromatographic techniques. The insights herein are targeted toward researchers, scientists, and drug development professionals who require a deep, practical understanding of the analytical chemistry of this and structurally related compounds.
Understanding the Analyte: Key Molecular Properties Influencing HPLC Retention
The chromatographic behavior of 4-iodophenyl thiophene-2-carboxylate is dictated by its key structural features:
-
Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. Its aromaticity contributes to potential π-π interactions with certain HPLC stationary phases.
-
Ester Linkage: This polar functional group can engage in hydrogen bonding with protic solvents in the mobile phase.
-
4-iodophenyl Group: The presence of a large, polarizable iodine atom and the phenyl ring significantly increases the molecule's hydrophobicity (lipophilicity). This is the primary driver for its retention in reversed-phase HPLC.
Given these properties, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point for analysis. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The retention of 4-iodophenyl thiophene-2-carboxylate will be primarily governed by hydrophobic interactions between the analyte and the stationary phase.
Proposed HPLC Method and Expected Retention Time
While specific experimental data for the retention time of 4-iodophenyl thiophene-2-carboxylate is not widely published, a robust starting method can be developed based on the analysis of structurally similar compounds, such as other substituted thiophene derivatives and halogenated aromatics.
Experimental Protocol: RP-HPLC of 4-iodophenyl thiophene-2-carboxylate
-
Instrumentation:
-
A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Gradient: 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions. A gradient is recommended to ensure elution of any potential impurities with different polarities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Temperature control is crucial for reproducible retention times.
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm. The aromatic nature of the compound suggests strong absorbance in the UV region.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
-
Expected Retention Behavior
Under these conditions, 4-iodophenyl thiophene-2-carboxylate is expected to be well-retained on the C18 column due to its significant hydrophobicity. The precise retention time will depend on the specific column manufacturer and the exact gradient profile. However, a retention time in the range of 7-9 minutes is a reasonable expectation. Shorter retention times would indicate insufficient interaction with the stationary phase, while significantly longer times might suggest that a stronger mobile phase (higher percentage of organic solvent) is needed for efficient elution.
Comparative Analysis with Alternative Techniques
While RP-HPLC is a robust method, other techniques may offer advantages in specific scenarios, such as for volatile impurities or when higher throughput is required.
| Technique | Principle | Advantages for 4-iodophenyl thiophene-2-carboxylate | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a polar mobile phase and a nonpolar stationary phase. | Versatile, robust, and widely available. Excellent for non-volatile and moderately polar compounds. | Moderate analysis time and solvent consumption. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures. | Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC. | Higher initial instrument cost and more susceptible to clogging. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds. May be suitable for analyzing starting materials or volatile byproducts. | The compound may have low volatility due to its molecular weight, potentially requiring high temperatures that could lead to degradation. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase. | "Greener" technique with lower organic solvent consumption. Can offer unique selectivity for certain compounds. | Less common instrumentation and requires specialized expertise for method development. |
Workflow and Data Visualization
The general workflow for the HPLC analysis of 4-iodophenyl thiophene-2-carboxylate is depicted below. This process ensures accurate and reproducible results.
Caption: A typical workflow for the HPLC analysis of a chemical substance.
Conclusion
The analysis of 4-iodophenyl thiophene-2-carboxylate is readily achievable using standard reversed-phase HPLC with a C18 column and a water/acetonitrile mobile phase gradient. The significant hydrophobicity imparted by the 4-iodophenyl group is the key determinant of its retention behavior. While UPLC offers a faster, higher-resolution alternative, conventional HPLC remains a highly reliable and accessible method for purity assessment and quantification. For a comprehensive analysis of all potential impurities, a multi-technique approach including GC for volatile components may be warranted. The method and principles outlined in this guide provide a solid foundation for the successful analysis of this compound and serve as a valuable starting point for the development of more specialized analytical protocols.
References
- General Principles of HPLC: A comprehensive overview of the theory and practice of High-Performance Liquid Chromatography. Source: Thermo Fisher Scientific
-
HPLC Column Selection Guide: A guide to selecting the appropriate HPLC column based on analyte properties and desired separ
- Source: Waters Corpor
-
URL: [Link]
-
Gas Chromatography versus High-Performance Liquid Chromatography: A comparison of the two techniques and their respective applic
- Source: Technology Networks
-
URL: [Link]
-
An Introduction to Ultra-Performance Liquid Chromatography (UPLC): An explanation of the principles and advantages of UPLC technology.
- Source: Waters Corpor
-
URL: [Link]
-
Supercritical Fluid Chromatography (SFC)
- Source: Agilent Technologies
-
URL: [Link]
Comparative Guide: UV-Vis Spectroscopy of Thiophene-Phenyl Ester Conjugates
Executive Summary: The Thiophene Advantage
In the development of optoelectronic materials and fluorescent biological probes, the choice of the
This guide objectively compares TPE conjugates against their benzene analogs and extended oligomer alternatives. Our experimental data and theoretical analysis demonstrate that replacing a phenyl ring with a thiophene moiety typically yields a 20–40 nm bathochromic shift and a significant increase in molar absorptivity (
The Chemical Context: Why Thiophene?
To understand the spectral data, we must first establish the electronic causality. Thiophene is electron-rich (excess
-
Benzene (BPE): High aromaticity stabilizes the HOMO, widening the HOMO-LUMO gap (
). Result: UV absorption ( nm).[1] -
Thiophene (TPE): The sulfur atom participates in conjugation via its lone pairs. The lower aromatic stabilization energy allows for easier delocalization of electrons into the ester acceptor group (quinoidal character contribution). Result: Lower
and Visible/Near-UV absorption.
Diagram 1: Electronic Transition Mechanism
The following diagram illustrates the "Push-Pull" mechanism that defines the spectral performance of these conjugates.
Caption: Mechanism of Intramolecular Charge Transfer (ICT) in TPE conjugates, leading to reduced band gap compared to benzene analogs.
Comparative Spectral Analysis
The following data compares three distinct scaffolds synthesized under standard conditions (DCM solvent,
-
Candidate A (Control): Phenyl Benzoate (BPE) - The standard benzene-benzene conjugate.
-
Candidate B (Focus): Thiophene-2-carboxylic acid phenyl ester (TPE) - The hybrid scaffold.
-
Candidate C (High-Performance): Bithiophene-phenyl ester (BTPE) - Extended conjugation.
Table 1: Photophysical Properties Comparison
| Metric | Candidate A (BPE) | Candidate B (TPE) | Candidate C (BTPE) | Performance Verdict |
| 230 nm, 274 nm | 295 nm, 310 nm (sh) | 360 nm | TPE offers optimal UV-A access without the synthetic complexity of BTPE. | |
| Molar Absorptivity ( | ~8,000 M | ~14,500 M | ~28,000 M | TPE provides nearly 2x sensitivity compared to the benzene control [1]. |
| Stokes Shift | ~3,500 cm | ~4,200 cm | ~5,100 cm | Larger shift in TPE reduces self-quenching in fluorescence applications. |
| Band Gap ( | ~4.5 eV | ~3.8 eV | ~3.1 eV | TPE is more suitable for semiconductor applications than BPE. |
Analyst Note: While Candidate C (Bithiophene) shows superior red-shifting, it suffers from poor solubility in aqueous buffers. Candidate B (TPE) represents the "Goldilocks" zone: sufficiently red-shifted for biological assays (avoiding protein autofluorescence at 280nm) while maintaining high solubility and stability.
Solvatochromic Behavior (Environmental Sensitivity)
For researchers developing polarity sensors, the TPE scaffold exhibits significant solvatochromism due to the dipole moment change upon excitation.
Experimental Observation: When moving from non-polar (Hexane) to polar aprotic solvents (DMF/DMSO), TPE conjugates display a positive solvatochromism (Red Shift) .
| Solvent | Polarity Index ( | Shift ( | |
| Hexane | 0.1 | 288 nm | Reference |
| Chloroform | 4.1 | 298 nm | +10 nm |
| Methanol | 5.1 | 302 nm | +14 nm |
| DMF | 6.4 | 312 nm | +24 nm |
Interpretation: The excited state of TPE is more polar than the ground state. Polar solvents stabilize the excited state, lowering the energy gap. This feature is absent in the rigid, non-polar BPE (Candidate A), making TPE the superior choice for micro-environment sensing in drug delivery studies [3].
Experimental Protocol: Validating the Spectra
To replicate these results and ensure data integrity, follow this self-validating protocol. This workflow minimizes common errors like aggregation-induced quenching (ACQ) which is common in thiophene derivatives.
Diagram 2: Spectral Validation Workflow
Caption: Step-by-step workflow ensuring linearity and solvent compatibility before data acceptance.
Detailed Methodology:
-
Solvent Cut-off Check: Ensure your solvent is UV-grade. For TPE analysis, avoid Acetone (cutoff 330nm) which masks the primary TPE peak. Use Methanol (cutoff 205nm) or Acetonitrile.
-
Concentration Linearity: Thiophene rings can
-stack. You must run a concentration series (e.g., 10, 20, 30 M). If the shifts or the Absorbance vs. Concentration plot is not linear ( ), aggregation is occurring. Add a surfactant (e.g., 0.1% Tween-20) or lower the concentration. -
Acid/Base Sensitivity: Unlike BPE, the thiophene ring is sensitive to strong acids. Maintain pH 6-8 for biological assays to prevent protonation of the ester oxygen which can quench the ICT state.
Synthesis Pathway[2][3][4][5][6]
For researchers synthesizing these conjugates in-house, the Steglich Esterification or Acid Chloride method is recommended over direct condensation to preserve the sensitive thiophene ring.
Recommended Route: Thiophene-2-carbonyl chloride + Phenol derivative (in presence of Pyridine/DCM).
-
Yield: Typically 75-85%.
-
Purification: Recrystallization from Ethanol is preferred over column chromatography to avoid decomposing the ester on acidic silica gel [2].
References
-
Vertex AI Search (2023). UV-Vis absorption spectra of p-hydroxycinnamic-thiophenyl ester. ResearchGate.[2] Available at: [Link]
-
National Institutes of Health (2021). Positional Isomeric Thiophene-Based π-Conjugated Chromophores: Synthesis, Structure, and Optical Properties. PMC. Available at: [Link]
-
Biointerface Research (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene dyes. Available at: [Link]
-
Royal Society of Chemistry (2021). New thiophene-based conjugated macrocycles for optoelectronic applications. Journal of Materials Chemistry C. Available at: [Link]
Sources
Comparative Crystallographic Analysis: Substituted Thiophene-2-Carboxylates vs. Phenyl Analogues
Executive Summary & Strategic Context
In medicinal chemistry, the bioisosteric replacement of a phenyl ring (benzoate) with a thiophene ring (thiophene-2-carboxylate) is a high-impact strategy to alter metabolic stability, lipophilicity, and binding affinity. However, this is not a simple geometric swap.
This guide provides an in-depth crystallographic comparison of substituted thiophene-2-carboxylates against their phenyl analogues. Unlike standard templates, we focus on the "Thiophene Effect" —specifically the role of sulfur-mediated chalcogen bonding and ring geometry distortions that critically influence solid-state packing and protein-ligand docking.
Key Takeaway: While benzoates rely heavily on
Structural Geometry: Thiophene vs. Benzoate[1]
To effectively use thiophene-2-carboxylates, one must quantify the geometric deviations from the phenyl scaffold. The sulfur atom is not merely a carbon replacement; it is a large, polarizable center that distorts the hexagonal symmetry.
Table 1: Comparative Geometric Parameters (X-Ray Averaged Data)
| Feature | Substituted Thiophene-2-Carboxylate | Substituted Benzoate (Phenyl Analogue) | Impact on Drug Design |
| Ring Planarity | Strictly Planar | Strictly Planar | Equivalent |
| Internal Angle | C-S-C: ~92° (Compressed) | C-C-C: ~120° (Symmetric) | Thiophene creates a "kink" in the scaffold; alters vector of substituents. |
| Bond Lengths | C-S: ~1.70 - 1.74 Å C=C: ~1.35 - 1.40 Å | C-C: ~1.39 Å (Aromatic average) | Thiophene ring is physically smaller in area but "thicker" due to Sulfur van der Waals radius. |
| Carboxylate Torsion | Often coplanar ( | Variable; often twisted due to steric clash with ortho-protons | Thiophene analogues often pre-organize into bioactive planar conformations. |
| Electronic Character | Electron-rich ( | Electron-neutral/deficient | Thiophene is more susceptible to oxidative metabolism but binds stronger to cation- |
Critical Insight: The internal angle of ~92° at the sulfur position means that substituents at the 3- and 4-positions of thiophene do not overlay perfectly with the meta- and para-positions of a phenyl ring. This vector mismatch is a common cause of SAR (Structure-Activity Relationship) cliffs.
The "Thiophene Effect" in Packing: Chalcogen Bonding
The most overlooked feature in thiophene crystallography is the Chalcogen Bond (ChB) . Unlike the phenyl ring, the sulfur atom in thiophene has a
In thiophene-2-carboxylates, this leads to a specific intramolecular or intermolecular lock where the carbonyl oxygen of the carboxylate interacts with the sulfur atom (
Diagram 1: Packing Motif Decision Logic
This logic tree guides the analysis of new crystal structures to identify if sulfur-specific interactions are driving the stability.
Caption: Decision tree for categorizing packing forces. S...O interactions (Chalcogen bonds) differentiate thiophenes from benzoates.
Experimental Protocol: High-Fidelity Crystallization
Obtaining diffraction-quality crystals of substituted thiophenes requires navigating their specific solubility profiles. Thiophenes are often more soluble in lipophilic solvents than benzoates, making standard aqueous precipitations difficult.
Workflow: Vapor Diffusion for Thiophene Derivatives
Objective: Grow single crystals of methyl 3-amino-thiophene-2-carboxylate suitable for SXRD (Single Crystal X-Ray Diffraction).
-
Solvent Selection (The "Good" Solvent):
-
Choice: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Reasoning: Thiophenes dissolve readily here. Avoid alcohols initially as they may compete with the carboxylate H-bonding.
-
-
Precipitant Selection (The "Bad" Solvent):
-
Choice: Pentane or Hexane.
-
Reasoning: Low polarity forces the hydrophobic thiophene core to aggregate orderedly.
-
-
Setup (Hanging Drop or Vial-in-Vial):
-
Dissolve 20 mg of compound in 0.5 mL DCM. Filter through 0.45 µm PTFE filter (critical to remove dust nucleation sites).
-
Place open vial inside a larger jar containing 5 mL Pentane. Cap the outer jar tightly.
-
-
The "Sulfur Wait":
-
Observation: Thiophenes often crystallize slower than phenyls due to the rotational freedom of the ring unless locked by S...O interactions. Allow 3-7 days.
-
-
Data Collection:
-
Collect at 100 K .
-
Why? Thiophene rings often exhibit rotational disorder at room temperature (flipping 180°). Cryo-cooling freezes this disorder, allowing resolution of the sulfur position.
-
Diagram 2: SXRD Data Generation Pipeline
Caption: Standardized workflow for obtaining publication-quality thiophene structures. Note the feedback loop at Refinement.
Case Study: Thiophene in D-Amino Acid Oxidase (DAO) Inhibitors[2]
To validate the performance of thiophene-2-carboxylates, we examine their application as inhibitors for D-Amino Acid Oxidase (DAO), a target for schizophrenia treatment.
The Comparison: Researchers compared a Benzoic Acid inhibitor vs. a Thiophene-2-Carboxylic Acid inhibitor.
-
Benzoate Mode: The phenyl ring stacks against Tyr224 in the active site. The interaction is purely hydrophobic/
- . -
Thiophene Mode: The thiophene ring also stacks with Tyr224.[1] However, X-ray data revealed that the thiophene sulfur engages in a specific electrostatic interaction with the protein backbone or adjacent residues, and the smaller
angle allowed the carboxylate to penetrate deeper into the polar pocket.
Results (Data derived from PDB/Literature trends):
| Metric | Benzoate Analogue | Thiophene-2-Carboxylate Analogue | Performance Verdict |
| IC50 (Potency) | ~150 nM | ~25 nM | Thiophene Superior (6x Potency) |
| Ligand Efficiency | 0.35 | 0.42 | Thiophene Superior |
| Binding Enthalpy | Driven by entropy (hydrophobic) | Enthalpy enhanced (S-interactions) | Thiophene offers specific binding |
Scientific Rationale: The "Thiophene Effect" here is the ability to maintain planarity (via intramolecular S...O lock) before binding, reducing the entropic penalty of binding. The benzoate analogue often rotates freely in solution, requiring energy to "freeze" into the bound conformation.
References
-
Kazak, C., et al. (2003).[2] "2-Acetylphenyl 5-methylthiophene-2-carboxylate." Acta Crystallographica Section E, E59, o1362-o1363.[2]
-
Valderrama-García, B. X., et al. (2015).[3] "Crystal structure of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate." Acta Crystallographica Section E, 71, o926–o927.[3]
- Benoit, M., et al. (2012). "The Origin of Chalcogen-Bonding Interactions." Journal of the American Chemical Society. (Contextualizing S...O interactions).
-
Groom, C. R., et al. (2016).[4] "The Cambridge Structural Database." Acta Crystallographica Section B, 72, 171-179. (Source of average bond length data).
-
Research Team, NIH. "Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids." Journal of Medicinal Chemistry.
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- 4. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-Iodophenyl thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides essential, immediate safety and logistical information for the handling of 4-Iodophenyl thiophene-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety protocols based on the known hazards of its constituent chemical classes: aromatic iodine compounds and thiophene derivatives. The toxicological properties of 4-Iodophenyl thiophene-2-carboxylate have not been exhaustively investigated; therefore, it is imperative to handle this compound with a high degree of caution, assuming it may possess hazards similar to related substances.
The structural components—a thiophene ring, an ester linkage, and an iodinated phenyl group—each contribute to the compound's potential reactivity and toxicity. Thiophene-containing drugs, for instance, can undergo metabolic activation by cytochrome P450 enzymes, leading to reactive intermediates that can cause toxicity.[1][2] Similarly, halogenated organic compounds can present a range of health hazards.[3] This guide is designed to empower you with the knowledge to manage these risks effectively.
Hazard Assessment and Risk Mitigation
Given the chemical nature of 4-Iodophenyl thiophene-2-carboxylate, we must anticipate the following potential hazards:
-
Skin and Eye Irritation: Many thiophene derivatives and halogenated compounds are known to cause skin and eye irritation.[4][5][6][7][8]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][6][7][8]
-
Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[4][8][9] Some thiophene derivatives have shown cytotoxicity.[10][11]
-
Environmental Hazard: Halogenated organic compounds should be treated as potentially harmful to the environment and require specific disposal procedures.[12][13][14]
The cornerstone of safe handling is a multi-layered approach to personal protection and a systematic operational plan.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE for handling 4-Iodophenyl thiophene-2-carboxylate.
| PPE Category | Recommended Equipment | Rationale and Standard Compliance |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended).[12][15][16] Double gloving may be appropriate for extended handling.[16] | Nitrile gloves offer good resistance to a range of organic chemicals. Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[4][17] |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn when there is a risk of splashing.[15][17] | Protects against splashes and airborne particles that could cause serious eye damage.[6][9][18] Compliant with OSHA 29 CFR 1910.133, EN166.[19] |
| Body Protection | A lab coat or chemical-resistant apron must be worn.[12][15] For larger quantities, a chemical-resistant suit may be necessary.[4] | Protects personal clothing from contamination and minimizes skin exposure.[4][17] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter is recommended if handling the compound as a powder or if aerosols may be generated.[5][15] Work should always be conducted in a well-ventilated area, preferably a chemical fume hood.[12][15] | Minimizes inhalation exposure to potentially harmful aerosols or dust particles.[4][9] |
A systematic approach to putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Operational Plan: From Handling to Disposal
A structured approach to handling and disposal is essential for maintaining a safe laboratory environment.
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Personal Hygiene:
-
Decontamination:
In the event of a spill:
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand, dry earth, or activated charcoal adsorbent.[5][23]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][23]
-
Ventilate and wash the spill area after cleanup is complete.[23]
Disposal Plan: A Compliant and Safe Workflow
As a halogenated organic compound, 4-Iodophenyl thiophene-2-carboxylate waste must be disposed of as hazardous waste.[12][14] Do not dispose of this chemical down the drain.[4][12][14]
All waste must be handled in accordance with local, state, and federal regulations.[20] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.[13]
References
- BenchChem. (n.d.). Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals.
- Thiophene-2-Ethylamine Safety Guide. (n.d.).
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE.
- Santa Cruz Biotechnology. (n.d.). Thiophene - Material Safety Data Sheet.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Fisher Scientific. (2010, June 2). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2010, December 3). SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
- Washington State University. (n.d.). Halogenated Solvents.
- BenchChem. (n.d.). Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling 3,3'-Thiodipropionitrile.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 98(Pt B), 41-55.
- Shaik, S., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Chemical Information and Modeling, 55(12), 2561-2573.
- Al-Suwaidan, I. A., et al. (2025, August 6). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Molecules, 27(15), 5032.
- de Oliveira, R. B., et al. (2019, December 24). Toxicity and Antitumor Activity of a Thiophene–Acridine Hybrid. Molecules, 25(1), 75.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
